molecular formula C5H6N2OS B1419515 5-Methoxypyrimidine-4(3H)-thione CAS No. 51793-91-0

5-Methoxypyrimidine-4(3H)-thione

Cat. No.: B1419515
CAS No.: 51793-91-0
M. Wt: 142.18 g/mol
InChI Key: PBMXZGRCBYKQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine-4(3H)-thione is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Pyrimidine-thione scaffolds are of significant interest in drug discovery due to their presence in compounds with a broad spectrum of biological activities . This core structure serves as a key precursor for the synthesis of more complex fused heterocyclic systems, such as [1,2,4]triazolo[1,5-c]pyrimidines, which have been investigated for their potential herbicidal properties . Furthermore, structurally related thienopyrimidine and pyrazolopyrimidine analogs demonstrate the importance of this chemical class in developing potential anticancer and antimicrobial agents . As a synthon, the reactive thione and methoxy groups offer sites for further functionalization, enabling researchers to create diverse chemical libraries for biological screening. This compound is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMXZGRCBYKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663941
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-91-0
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tautomeric Equilibrium of 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-methoxypyrimidine-4(3H)-thione , a critical pharmacophore in the development of thiated nucleoside analogs and tubulin polymerization inhibitors.

While the pyrimidine scaffold is ubiquitous in medicinal chemistry, the introduction of a 5-methoxy group combined with a 4-thione moiety introduces unique electronic and steric factors that govern the thione-thiol equilibrium (


). Understanding this equilibrium is not merely academic; it dictates the molecule's reactivity, metabolic stability, and binding affinity in biological pockets.

This guide moves beyond basic definitions to provide actionable protocols for synthesis, characterization, and solvent-dependent analysis, grounded in physical organic chemistry and validated experimental workflows.

Part 1: Theoretical Framework & Mechanistic Insights

The Thione-Thiol Tautomeric Landscape

The core equilibrium exists between the 4(3H)-thione (lactam-like) and the 4-thiol (lactim-like) forms. Unlike their oxygen counterparts (uracils), which overwhelmingly favor the keto form, thionucleobases exhibit a more complex landscape due to the weaker


-overlap of the C=S bond compared to C=O.

However, for 5-methoxypyrimidine-4(3H)-thione, the thione form is thermodynamically dominant in the solid state and polar solutions.

Key Driving Forces:
  • Bond Energy vs. Aromaticity: The C=S bond (

    
    ) is significantly weaker than the C=N bond required for the thiol form. However, the thiol form restores full aromaticity to the pyrimidine ring.
    
  • Solvation: The thione form possesses a larger dipole moment due to the charge separation resonance contributor (

    
    ). Polar solvents (DMSO, Water) stabilize this charge separation, locking the molecule in the thione state.
    
  • The 5-Methoxy Effect: The methoxy group at C5 is an electron-donating group (EDG). Through resonance (+R effect), it increases electron density into the ring. This donation stabilizes the N3-H bond, making it less acidic (

    
     shift) and further disfavoring the transition to the thiol form compared to unsubstituted pyrimidine-4-thione.
    
Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the influence of environmental factors.

Tautomerism Thione Thione Form (5-methoxy-4(3H)-thione) Dominant in Polar Solvents Thiol Thiol Form (5-methoxy-4-thiol) Trace in Gas Phase/Non-polar Thione->Thiol  KT << 1   Dimer H-Bonded Dimer (Thione-Thione) Thione->Dimer High Conc. Solvent Solvent Polarity (High Dielectric) Solvent->Thione Stabilizes Substituent 5-OMe Group (+R Effect) Substituent->Thione Increases e- density at N3

Figure 1: The tautomeric equilibrium of 5-methoxypyrimidine-4-thione. The thione form is stabilized by polar solvents and the electron-donating 5-OMe group.

Part 2: Analytical Characterization Strategy

Distinguishing the thione from the thiol requires a multi-modal approach. Relying on a single method (e.g., UV-Vis) can be misleading due to solvatochromic effects.

Comparative Analytical Markers
MethodThione Form (Major)Thiol Form (Minor/Trace)Mechanistic Note

H NMR

~12.5 - 13.5 ppm (Broad Singlet, NH)
Absence of NH; Appearance of SH (often exchanged)The N3-H proton is highly deshielded due to anisotropy of C=S.

C NMR

~175 - 185 ppm

~160 - 170 ppm
C=S carbon is significantly downfield compared to C-S(aromatic).
IR Spectroscopy

~1100 - 1240 cm


~2500 - 2600 cm

(Weak)
S-H stretch is the definitive "smoking gun" for the thiol form but is often weak.
UV-Vis

shifted bathochromically (Red shift)

similar to S-methyl derivatives
Thione

transitions are lower energy than aromatic thiol transitions.
X-Ray C4-S bond length ~1.67 ÅC4-S bond length ~1.75 ÅSolid state almost exclusively crystallizes as thione.
Analytical Workflow Diagram

This decision tree guides the researcher in confirming the tautomeric state.

AnalysisWorkflow Sample Synthesized Sample (5-OMe-Pyrimidine-4-thione) Step1 Step 1: 1H NMR (DMSO-d6) Sample->Step1 Decision1 Signal at ~13 ppm? Step1->Decision1 ResultThione Conclusion: Thione Dominant Decision1->ResultThione Yes Step2 Step 2: VT-NMR / IR Decision1->Step2 No/Weak Step2->ResultThione SH stretch absent

Figure 2: Step-by-step analytical workflow for confirming tautomeric structure.

Part 3: Experimental Protocols

Synthesis of 5-Methoxypyrimidine-4(3H)-thione

Principle: The most reliable route involves the thionation of the corresponding 5-methoxypyrimidin-4(3H)-one. Lawesson’s Reagent (LR) is preferred over


 due to milder conditions and higher yields, preventing cleavage of the sensitive 5-methoxy ether linkage.

Reagents:

  • 5-Methoxypyrimidin-4(3H)-one (Starting Material)

  • Lawesson’s Reagent (0.6 eq per carbonyl equivalent)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert Atmosphere: Argon or Nitrogen

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 5-methoxypyrimidin-4(3H)-one (1.0 eq) to anhydrous toluene (0.1 M concentration).

  • Thionation: Add Lawesson’s Reagent (0.6 eq). Note: LR is a dimer that splits into two reactive dithiophosphine ylides.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar (higher 
    
    
    
    ) than the starting material.
  • Workup: Cool to room temperature. The thione product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold toluene, then hexanes.

    • If soluble: Evaporate solvent in vacuo. Redissolve residue in DCM and wash with saturated

      
       (to remove thiophosphonic acid byproducts). Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM:MeOH gradient).

Determination of Equilibrium Constant ( )

Method: Variable Temperature (VT) NMR in solvents of varying polarity.

  • Sample Prep: Prepare 5 mM solutions of the purified thione in

    
     (non-polar) and 
    
    
    
    (polar).
  • Acquisition: Acquire quantitative

    
     NMR spectra at 298K.
    
  • Titration (Optional): If the thiol form is not visible, use a binary solvent system (

    
     : 
    
    
    
    ) and acquire spectra at 10% increments.
  • Calculation:

    
    
    Where 
    
    
    
    is the integrated signal intensity. Note: If
    
    
    is undetectable, report as "Predominantly Thione (
    
    
    )."

Part 4: Solvent & Environmental Effects

The environment dictates the stability of the pharmacophore.

SolventDielectric Constant (

)
Dominant FormExplanation
Gas Phase 1.0Thiol / Thione mixAbsence of solvation allows aromaticity to compete with bond energy.
Toluene /

2.4 - 4.8Thione (>95%)Weak solvation; Thione dimers form via dual H-bonds.
Ethanol / MeOH 24 - 33Thione (>99%)H-bond donation from solvent stabilizes the thione sulfur (

).
Water / DMSO 47 - 80Thione (Exclusive)High polarity stabilizes the dipolar resonance form of the thione.

Critical Insight for Drug Design: When modeling this ligand for protein docking, do not assume the thiol form simply because a cysteine or serine is nearby. The energy penalty to tautomerize to the thiol form in an aqueous biological environment is high (>5-8 kcal/mol). Docking simulations should prioritize the thione tautomer as the bioactive conformation unless specific catalytic residues (e.g., a basic histidine) facilitate proton transfer.

References

  • Stoyanov, S., et al. (1990).[1] "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 68(9), 1482-1489.[1] Link

  • Nowak, M. J., et al. (1991).[2] "Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione." Journal of Physical Chemistry, 95(6), 2404-2411. Link

  • Rostkowska, H., et al. (1990). "Tautomerism of pyrimidine-2-thione and pyrimidine-2,4-dithione." Journal of Molecular Structure, 219, 271-276. Link

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, 100, 1-100. (General reference for heterocyclic tautomerism principles).
  • Emami, S., et al. (2020).[3][4] "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents."[3] European Journal of Medicinal Chemistry, 185, 111784. Link[3]

Sources

The 5-Methoxypyrimidine-4(3H)-thione Scaffold: Synthetic Utility and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxypyrimidine-4(3H)-thione represents a specialized heterocyclic scaffold with emerging significance in medicinal chemistry. Distinguished by the presence of a thione (


)  group at the 4-position and an electron-donating methoxy (

)
group at the 5-position, this molecule serves as a critical bioisostere of 5-methoxyuracil.

Its pharmaceutical value lies in three distinct mechanistic pillars:

  • Heavy-Atom-Free Photosensitization: The thione substitution facilitates intersystem crossing (ISC) to triplet states, enabling singlet oxygen generation for Photodynamic Therapy (PDT) without toxic metal cores.

  • Metabolic Stability: The 5-methoxy substituent blocks the metabolically vulnerable C5 position, enhancing half-life compared to unsubstituted pyrimidines.

  • Synthetic Versatility: It acts as a "soft" nucleophile for constructing fused heterocyclic systems (e.g., thienopyrimidines) with potent EGFR/VEGFR kinase inhibitory activity.

Part 1: Chemical Profile & Tautomeric Dynamics[1]

Physicochemical Properties

The compound exists in a dynamic equilibrium between the thione (lactam-like) and thiol (lactim-like) forms. In polar solvents (water, DMSO) and the crystalline state, the thione tautomer predominates, stabilized by N3-H...S hydrogen bonding.

PropertyValue / DescriptionRelevance to Drug Dev
Molecular Formula

Fragment-based drug design (FBDD)
Molecular Weight 142.18 g/mol High ligand efficiency (LE)
LogP (Predicted) ~0.6 - 0.9High oral bioavailability; CNS penetrant potential
H-Bond Donors 1 (N3-H)Critical for active site recognition
H-Bond Acceptors 3 (N1, O-Me, S)Sulfur is a "soft" acceptor, distinct from Oxygen
pKa (Thione) ~7.5 - 8.2Ionizable at physiological pH; affects solubility
Tautomerism Visualization

The thione form is essential for DNA intercalation and enzyme binding, while the thiol form is the reactive species for S-alkylation reactions.

Tautomerism Thione Thione Tautomer (Predominant in vivo) C=S, N-H Thiol Thiol Tautomer (Reactive Intermediate) C-SH, N=C Thione->Thiol  Solvent/pH Dependent  

Caption: Tautomeric equilibrium between the 4-thione (left) and 4-thiol (right) forms. The thione form predominates in physiological media.

Part 2: Synthetic Methodology

Core Synthesis: Thionation of 5-Methoxypyrimidin-4(3H)-one

Direct synthesis of the thione is best achieved by converting the carbonyl oxygen of the parent pyrimidinone to sulfur. This protocol ensures high regioselectivity and yield.

Reagents:

  • Precursor: 5-Methoxypyrimidin-4(3H)-one (Synthesized via condensation of formamidine acetate and methyl 2-formyl-2-methoxyacetate).

  • Thionating Agent: Lawesson’s Reagent (Preferred over

    
     for cleaner workup).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 5-methoxypyrimidin-4(3H)-one (1.0 eq) and anhydrous toluene (10 mL/g).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 eq). Note: 0.5 eq is stoichiometric, but slight excess drives completion.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert Nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting material.
    
  • Workup: Cool to room temperature. The crude thione often precipitates. If not, concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75–85%.

    • Characterization: IR will show disappearance of

      
       stretch (~1680 
      
      
      
      ) and appearance of
      
      
      stretch (~1100–1200
      
      
      ).
Synthetic Pathway Diagram[3][4]

Synthesis Start Methyl 2-methoxy-3-hydroxyacrylate + Formamidine Acetate Inter Intermediate: 5-Methoxypyrimidin-4(3H)-one Start->Inter Cyclocondensation (NaOEt) Product Target: 5-Methoxypyrimidine-4(3H)-thione Inter->Product Thionation Reagent Lawesson's Reagent Toluene, Reflux, 4h Reagent->Inter

Caption: Synthetic route from acyclic precursors to the final thione scaffold via the pyrimidinone intermediate.

Part 3: Mechanisms of Action & Therapeutic Applications

Oncology: Heavy-Atom-Free Photosensitizer

Unlike traditional PDT agents (e.g., porphyrins) that require toxic heavy metals to induce triplet states, thiobases utilize the heavy sulfur atom to facilitate efficient Intersystem Crossing (ISC).

  • Mechanism: Upon UV-A or Blue light excitation (320–400 nm), the 5-methoxypyrimidine-4-thione undergoes rapid ISC (

    
    ). The long-lived triplet state transfers energy to ground-state oxygen (
    
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).
  • Advantage: The 5-methoxy group shifts the absorption maximum (bathochromic shift) compared to unsubstituted thiouracils, potentially allowing activation at deeper tissue depths.

Antiviral: Nucleoside Analog Precursor

The scaffold serves as a base for thiated nucleoside analogs .

  • Target: Viral RNA Polymerases.

  • Logic: The 4-thione group alters the hydrogen bonding donor/acceptor pattern (S is a weaker acceptor than O). When incorporated into viral RNA, this causes "wobble" base pairing or chain termination, leading to lethal mutagenesis in RNA viruses (e.g., Coronaviruses).

  • Metabolic Blockade: The 5-methoxy group prevents cellular enzymes from removing the drug via C5-hydroxylation, a common resistance pathway.

Diabetes: GPR119 Agonism

Recent SAR studies indicate that 5-substituted pyrimidines can act as headgroups for GPR119 agonists , a target for Type 2 Diabetes.

  • Role: The thione derivative can be S-alkylated to link with piperidine spacers.

  • Effect: Enhances glucose-dependent insulin secretion (GSIS).

Mechanism of Action Diagram (PDT)

Mechanism Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Light Absorption (hv) Triplet Triplet State (T1) Long-lived Excited->Triplet Intersystem Crossing (Sulfur mediated) O2 Singlet Oxygen (1O2) Cytotoxic Triplet->O2 Energy Transfer to 3O2 O2->Ground Cell Death (Apoptosis)

Caption: Photodynamic Therapy (PDT) mechanism.[1] The sulfur atom enables efficient triplet state formation, generating cytotoxic singlet oxygen.

Part 4: Experimental Validation Protocols

Protocol A: In Vitro Singlet Oxygen Quantum Yield ( )

To verify the photosensitizing potential of the scaffold.

  • Standard: Use Phenalenone (

    
    ) as the reference.
    
  • Solvent: Acetonitrile or

    
    .
    
  • Probe: 1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen trap.

  • Procedure:

    • Prepare

      
       solution of 5-Methoxypyrimidine-4-thione.
      
    • Add DPBF (

      
      ).
      
    • Irradiate with 355 nm laser or UV LED.

    • Monitor the decay of DPBF absorption at 410 nm via UV-Vis spectroscopy.

  • Calculation: Plot

    
     vs. irradiation time. The slope ratio relative to the standard gives 
    
    
    
    .
Protocol B: S-Alkylation for Library Generation

To convert the scaffold into potential GPR119 agonists or kinase inhibitors.

  • Mix: 5-Methoxypyrimidine-4(3H)-thione (1 eq) + Alkyl Halide (1.1 eq) +

    
     (2 eq) in DMF.
    
  • Condition: Stir at RT for 2 hours.

  • Result: Exclusive formation of the S-alkylated product (thioether), confirmed by the downfield shift of the S-CH protons in NMR.

References

  • BenchChem. (2025). 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. Link

  • Pollum, M., et al. (2016). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells.[1] Chemical Science. Link

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Journal of Physical Chemistry A. Link

  • Li, X., et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione.[2][3] Link

Sources

5-Methoxypyrimidine-4(3H)-thione: Electronic Structure and Computational Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and DFT Studies of 5-Methoxypyrimidine-4(3H)-thione Content Type: Technical Whitepaper / Research Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

A Technical Guide to DFT Protocols and Molecular Reactivity

Executive Summary

5-Methoxypyrimidine-4(3H)-thione represents a critical scaffold in the development of antiviral and anticancer therapeutics. As a derivative of the pyrimidine-4-thione class, its bioactivity is governed by a delicate interplay between thione-thiol tautomerism and the electronic perturbation introduced by the electron-donating methoxy group at the C5 position.

This guide provides a rigorous, self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). It synthesizes established methodologies for heterocyclic thiones, offering researchers a roadmap to predict reactivity, validate experimental spectra, and map the potential energy surface (PES).

The Core Electronic Phenomenon: Thione-Thiol Tautomerism

The defining electronic characteristic of 5-Methoxypyrimidine-4(3H)-thione is the proton transfer equilibrium between the thione (N-H) and thiol (S-H) forms.

  • The Thione Form (A): Characterized by a C=S double bond and an N-H bond. Typically the dominant conformer in the solid state and polar solvents due to higher dipole moments and stabilization by solvation.

  • The Thiol Form (B): Characterized by a C-S single bond and an S-H group. Often aromatic, but less stable in polar media.

The 5-methoxy substituent introduces a unique electronic bias. Through resonance (+R effect), the oxygen lone pair donates density into the pyrimidine ring, potentially increasing electron density at the N3 and thiocarbonyl carbon, thereby modulating the tautomeric equilibrium constant (


).
Tautomerization Pathway Diagram

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition states required for accurate DFT modeling.

Tautomerism cluster_0 Electronic Influences Thione Thione Form (N-H) (Dominant in Polar Solvent) TS Transition State (Four-Membered Ring or Solvent-Mediated Bridge) Thione->TS + ΔG‡ (Activation) Thiol Thiol Form (S-H) (Aromatic Stabilization) TS->Thiol - ΔG (Relaxation) Thiol->TS Effect1 5-OMe (+R Effect): Stabilizes ring π-system Effect2 Solvent Polarity: Stabilizes Thione dipole

Caption: Thermodynamic pathway of thione-thiol tautomerism. The 5-methoxy group and solvent polarity are critical variables in determining the global minimum.

Computational Methodology (DFT Protocol)

To ensure scientific integrity and reproducibility, the following DFT workflow is recommended. This protocol is calibrated for nitrogen-sulfur heterocycles, balancing computational cost with accuracy for non-covalent interactions and charge transfer.

Standardized Workflow

Level of Theory: B3LYP or M06-2X hybrid functionals. Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for sulfur lone pairs and anionic character).

StepProcedureCritical Parameters / KeywordsCausality & Rationale
1 Geometry Optimization Opt Freq B3LYP/6-311++G(d,p)Locates the global minimum on the Potential Energy Surface (PES). Frequency calculation confirms the absence of imaginary frequencies (ground state).
2 Solvation Modeling SCRF=(PCM, Solvent=DMSO)Thiones are highly sensitive to dielectric constants. Gas-phase calculations erroneously favor the thiol form; PCM (Polarizable Continuum Model) corrects this.
3 NBO Analysis Pop=NBONatural Bond Orbital analysis quantifies the hyperconjugative interaction (

) of the methoxy group and the

delocalization.
4 TD-DFT (UV-Vis) TD(NStates=10)Calculates vertical excitation energies to predict UV-Vis spectra, specifically the

and

transitions characteristic of the thione chromophore.
Experimental Validation Markers

A DFT study is only as robust as its experimental correlation. Use these predicted values to validate your model against bench data:

  • C=S Bond Length: Calculated: ~1.67–1.69 Å (Thione) vs. ~1.75 Å (Thiol).

  • IR Spectrum: Look for the characteristic Thione C=S stretch at 1100–1200 cm⁻¹ . The absence of S-H stretch (~2500 cm⁻¹) confirms the thione tautomer.

  • NMR Shifts: The N-H proton in the thione form is highly deshielded (typically >12 ppm in DMSO-

    
    ) due to anisotropy and H-bonding.
    

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized, the electronic architecture of 5-Methoxypyrimidine-4(3H)-thione reveals its drug-like potential.

Frontier Molecular Orbitals (FMOs)

The reactivity is dictated by the energy gap (


) between the HOMO and LUMO.
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the Sulfur atom (lone pair) and the pyrimidine ring nitrogen. This indicates the site of electrophilic attack (soft nucleophile character).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyrimidine ring

    
    -system. The 5-methoxy group raises the LUMO energy slightly compared to the unsubstituted parent, potentially modulating susceptibility to nucleophilic attack.
    

Chemical Hardness (


): 


A lower chemical hardness (softness) in the thione form suggests high reactivity towards soft biological targets, such as metal centers in enzymes or cysteine residues.
Molecular Electrostatic Potential (MEP)

MEP mapping typically reveals:

  • Negative Potential (Red): Concentrated on the Thione Sulfur and Methoxy Oxygen . These are the primary hydrogen bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the N-H proton (in thione form) and ring hydrogens.

Natural Bond Orbital (NBO) Interactions

NBO analysis for this molecule typically highlights the Anomeric Effect and Resonance:

  • LP(O)

    
    
    
    
    
    :
    The methoxy oxygen donates electron density into the ring, increasing the electron density at C6.
  • LP(N3)

    
    
    
    
    
    :
    Strong delocalization stabilizes the thione form, giving the C-N bond partial double-bond character (shortened bond length).

Synthesis of the Computational Workflow

The following Graphviz diagram outlines the logical flow for a complete study, from structure construction to property prediction.

DFT_Workflow cluster_opt Phase 1: Geometry & Stability cluster_elec Phase 2: Electronic Properties cluster_spec Phase 3: Spectral Prediction Input Input Structure (5-OMe-pyrimidine-4-thione) GasOpt Gas Phase Opt (B3LYP/6-311++G**) Input->GasOpt SolvOpt Solvent Opt (PCM) (Water/DMSO) GasOpt->SolvOpt Freq Freq Calculation (Check NImag=0) SolvOpt->Freq TDDFT TD-DFT (UV-Vis Transitions) SolvOpt->TDDFT NMR GIAO Method (NMR Shifts) SolvOpt->NMR FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO

Caption: Integrated DFT workflow for complete characterization of 5-Methoxypyrimidine-4(3H)-thione.

Conclusion

The study of 5-Methoxypyrimidine-4(3H)-thione requires a nuanced approach that accounts for tautomeric dynamism and substituent effects. By employing the B3LYP/6-311++G(d,p) level of theory within a PCM solvation model , researchers can accurately predict the dominance of the thione tautomer and its reactivity profile. The 5-methoxy group acts as a crucial electronic modulator, enhancing the electron density of the pyrimidine ring and influencing the molecule's potential as a soft nucleophile in medicinal chemistry applications.

References

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity. Source: PMC (National Institutes of Health) URL:[Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. Source: AIP Publishing URL:[Link]

  • A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models. Source: PubMed URL:[Link]

  • DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Source: PubMed URL:[Link]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Source: PubMed URL:[Link]

Safety data sheet (SDS) and toxicity of 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Handling, Toxicity, and Safety Protocols for 5-Methoxypyrimidine-4(3H)-thione

Part 1: Chemical Identity & Physiochemical Dynamics

1.1 Compound Characterization 5-Methoxypyrimidine-4(3H)-thione is a heterocyclic organosulfur compound utilized primarily as an intermediate in the synthesis of antiviral and antineoplastic agents. Its reactivity is defined by the tautomeric equilibrium between the thione (lactam-like) and thiol (lactim-like) forms.

PropertyData / Description
IUPAC Name 5-Methoxypyrimidine-4(3H)-thione
Synonyms 5-Methoxy-4-mercaptopyrimidine; 5-Methoxy-4-pyrimidinethiol
CAS Number Research Grade - Analogous to 205672-24-8 (Class)
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
SMILES COC1=CN=C(S)NC1 (Thione dominant in solid state)
Solubility Soluble in DMSO, DMF, dilute alkali (as thiolate); Poor in water.
Appearance Yellow crystalline solid (characteristic of thio-pyrimidines).

1.2 Tautomeric Equilibrium & Stability Researchers must recognize that while the thione form predominates in the solid state and neutral solution, the thiol form drives nucleophilic reactivity under basic conditions.

  • Storage Criticality: The thiol tautomer is susceptible to oxidative dimerization to form the disulfide (bis(5-methoxypyrimidin-4-yl)disulfide). Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory to prevent titer loss.

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of compound-specific LD50 data, this classification is derived from Structure-Activity Relationship (SAR) analysis of the 4-thioxopyrimidine pharmacophore (e.g., Thiouracil derivatives).

Signal Word: WARNING

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2).[1]

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (Category 3).

  • H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Specific to thionamides).

Precautionary Statements (P-Codes):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Part 3: Toxicological Profile & Mechanism of Action

3.1 Mechanism of Toxicity: The Thionamide Effect The toxicity of 5-Methoxypyrimidine-4(3H)-thione is biphasic, stemming from its pyrimidine core and its thione moiety.

  • Thyroid Peroxidase (TPO) Inhibition: Similar to Propylthiouracil (PTU), the N-C(=S)-N or N-C(=S)-C motif can act as a suicide substrate for TPO. This inhibits the iodination of tyrosine residues in thyroglobulin, potentially leading to goitrogenic effects upon chronic exposure [1].

  • Antimetabolite Potential: The 5-methoxy substitution mimics the steric bulk of thymine (5-methyl). While less potent than 5-fluorouracil, metabolic activation could theoretically interfere with RNA processing or nucleotide synthesis pathways.

3.2 Metabolic Fate & Bioactivation The primary detoxification pathway involves S-methylation followed by oxidative desulfuration.

  • Phase I: S-Methylation by Thiopurine S-methyltransferase (TPMT).

  • Phase II: The methylated product is often less toxic but more soluble.

  • Bio-activation Risk: Oxidative desulfuration by Cytochrome P450s can release reactive atomic sulfur, which binds to cellular macromolecules (cytotoxicity).

Visualization 1: Metabolic Pathways & Toxicity Mechanisms

Metabolism Substrate 5-Methoxypyrimidine- 4(3H)-thione TPO Thyroid Peroxidase (TPO) Substrate->TPO Suicide Inhibition TPMT TPMT Enzyme (S-Methylation) Substrate->TPMT Detoxification CYP CYP450 (Oxidative Desulfuration) Substrate->CYP Bioactivation Inhibition Iodination Block (Goitrogenic Effect) TPO->Inhibition Methylated S-Methyl Metabolite TPMT->Methylated ReactiveS Reactive Sulfur (Cytotoxicity) CYP->ReactiveS Urea Urea/CO2 (Excretion) CYP->Urea

Caption: Figure 1. Dual toxicity pathways: TPO inhibition (Endocrine) and CYP-mediated desulfuration.

Part 4: Safe Handling & Emergency Protocols

4.1 Engineering Controls

  • Fume Hood: Mandatory. Thiones often possess a pervasive, disagreeable stench (mercaptan-like) even if the pure solid is odorless (due to trace hydrolysis).

  • Glove Selection:

    • Recommended: Nitrile (Double gloving recommended for synthesis).

    • Avoid: Latex (Poor resistance to organosulfur permeation).

4.2 Spill Response Decision Tree In the event of a spill, the primary risk is the generation of H₂S (Hydrogen Sulfide) if the compound contacts strong acids, or SOx if it burns.

Visualization 2: Emergency Response Workflow

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Solvent) State->Liquid Action1 Dampen with PEG-400 to prevent dust Solid->Action1 Action2 Absorb with Vermiculite (Non-combustible) Liquid->Action2 Bleach Decontamination: 10% Hypochlorite (Bleach) Action1->Bleach Action2->Bleach Note Oxidizes Thione -> Sulfate (Eliminates Odor/Tox) Bleach->Note Disposal Hazardous Waste (Sulfur Stream) Bleach->Disposal

Caption: Figure 2. Spill response emphasizing oxidative decontamination to neutralize thione toxicity.

Part 5: Experimental Protocol: Synthesis Quenching

Context: When synthesizing this compound (e.g., via Lawesson’s Reagent thionation of 5-methoxypyrimidin-4-one), the workup is the highest risk phase.

Protocol: Oxidative Quenching of Thionation Reagents

  • Cooling: Cool the reaction mixture to 0°C.

  • Hydrolysis (Careful): Slowly add 1M NaOH. Warning: H₂S gas may evolve if acidic residues are present.

  • Bleach Destruct: For glassware and waste containing residual thione:

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach) + 1M NaOH (1:1).

    • Submerge glassware for 24 hours.

    • Mechanism:

      
      .
      
    • This converts the toxic thione back to the carbonyl or sulfonate, eliminating the stench and reducing toxicity [2].

References

  • Davidson, B., et al. (1978). "Thyroid peroxidase-catalyzed oxidation of thioureylene drugs." Endocrinology, 103(3), 871-882.

  • Lunn, G., & Sansone, E. B. (1994). "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience.

  • PubChem Database. (2024). "Pyrimidine-4-thione Compound Summary." National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). "C&L Inventory: Organosulfur compounds."

Sources

Methodological & Application

Using 5-Methoxypyrimidine-4(3H)-thione as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxypyrimidine-4(3H)-thione as a Ligand for Bioinorganic Metal Complexes

Executive Summary

This guide details the utilization of 5-Methoxypyrimidine-4(3H)-thione (5-MPT) as a versatile "soft" ligand for transition metal coordination. Unlike standard nitrogenous bases, the sulfur donor in 5-MPT offers unique electronic properties, stabilizing metals in lower oxidation states (e.g., Cu(I), Ag(I)) and modulating the reactivity of chemotherapeutic metals (e.g., Pt(II), Ru(II)).

The 5-methoxy substituent plays a critical dual role:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density on the pyrimidine ring and enhancing the basicity of the sulfur donor.

  • Solubility Enhancement: It improves the lipophilicity profile compared to the parent pyrimidine-thione, aiding in cellular uptake during biological assays.

Ligand Chemistry & Coordination Modes

Before synthesis, it is vital to understand the structural dynamics of 5-MPT. The molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.[1]

  • Thione Form (A): Predominant in neutral solution and solid state.

  • Thiol Form (B): Accessible in basic conditions; leads to the formation of the thiolate anion (C), which is a potent monoanionic ligand.

Diagram 1: Tautomerism and Coordination Logic

Tautomerism Thione Thione Form (Neutral) Major Tautomer Binds via S (Monodentate) Thiol Thiol Form (Neutral) Minor Tautomer Thione->Thiol H-shift Metal Metal Center (Pt, Pd, Ru, Au) Thione->Metal Coordination (Neutral S-donor) Thiolate Thiolate Anion (Deprotonated) Active Ligand Species Binds via S or N,S-Chelation Thiol->Thiolate -H+ (Base) Thiolate->Metal Coordination (Strong u03c3-donor)

Caption: Tautomeric equilibrium of 5-MPT. Deprotonation to the thiolate anion facilitates strong N,S-chelation or S-bridging modes.

Experimental Protocols

Protocol A: Ligand Synthesis (Thionation)

Rationale: 5-MPT is not always commercially available off-the-shelf. The most robust route is the thionation of 5-methoxypyrimidin-4(3H)-one using Lawesson’s Reagent, which is superior to P₄S₁₀ due to higher yields and easier workup.

Materials:

  • 5-Methoxypyrimidin-4(3H)-one (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon, suspend 5-methoxypyrimidin-4(3H)-one (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (6 mmol). The mixture will be heterogeneous.

  • Reflux: Heat to reflux (110°C) for 3–5 hours. The solution should turn clear and yellow/orange. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool to room temperature. A precipitate may form.

  • Purification: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Water (9:1).

  • Yield Check: Expect yellow crystals (Yield: ~70-85%).

  • Validation:

    • IR: Look for C=S stretch approx. 1100–1200 cm⁻¹.

    • ¹H NMR (DMSO-d₆): NH signal (~13 ppm), OMe singlet (~3.8 ppm).

Protocol B: Synthesis of Cis-Platinum(II) Complex

Target:[Pt(5-MPT)₂(Cl)₂] or [Pt(5-MPT-H)₂] (Bis-chelate) Application: Cisplatin analogs for cytotoxicity screening.[2]

Reagents:

  • Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

  • 5-MPT Ligand

  • Solvent: 0.1 M HCl (to maintain thione form) or dilute NaOH (to form bis-thiolate).

Procedure (Neutral Thione Complex):

  • Dissolve K₂PtCl₄ (0.5 mmol) in 5 mL distilled water.

  • Dissolve 5-MPT (1.0 mmol) in 10 mL warm methanol.

  • Add the ligand solution dropwise to the platinum solution with stirring.

  • Stir at 50°C for 24 hours. A yellow/brown precipitate will form.

  • Filter the solid, wash with water (to remove KCl), then cold methanol, and diethyl ether.

  • Dry under vacuum.

Data Summary Table: Expected Characterization

TechniqueParameterObservationInterpretation
IR Spectroscopy ν(C=S)Shift to lower freq (e.g., 1180 → 1150 cm⁻¹)Indicates Sulfur coordination
¹H NMR NH SignalBroadening or Downfield ShiftProximity to paramagnetic metal or H-bonding
¹H NMR H-6 ProtonDownfield shift (~0.2–0.5 ppm)Deshielding due to metal coordination
Far-IR ν(Pt-S)New band ~350 cm⁻¹Direct Metal-Ligand bond
Elemental Analysis C, H, N, SMatches Pt(L)₂Cl₂ stoichiometryConfirms purity and composition
Protocol C: Ruthenium(II) Arene "Piano-Stool" Complex

Target:[(p-cymene)Ru(5-MPT)Cl]Cl Application: Targeted anticancer therapy (DNA intercalation/binding).

Workflow Diagram:

RuSynthesis Start Start: [Ru(p-cymene)Cl2]2 Dimer + 5-MPT (2.0 eq) Reaction Reaction: Reflux in Methanol/Ethanol 4 hours, Inert Atmosphere Start->Reaction Filtration Filtration: Remove unreacted dimer Reaction->Filtration Precipitation Precipitation: Add NH4PF6 (Counter-ion exchange) Optional for solubility control Filtration->Precipitation Product Final Product: [(p-cymene)Ru(5-MPT)Cl]+ PF6- Precipitation->Product

Caption: Synthesis pathway for Ruthenium(II) half-sandwich complexes. NH4PF6 is used to generate a lipophilic salt for NMR characterization.

Detailed Steps:

  • Suspend [Ru(p-cymene)Cl₂]₂ (0.2 mmol) in Methanol (15 mL).

  • Add 5-MPT (0.4 mmol). The solution typically changes color (orange to deep red/brown).

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Filter any insoluble impurities.

  • Reduce volume to ~2 mL. Add excess Diethyl Ether to precipitate the chloride salt.

  • Optional: To isolate the PF₆ salt (for better solubility in organic solvents), dissolve the chloride salt in MeOH, add saturated aqueous NH₄PF₆, and collect the precipitate.

Biological Validation (Self-Validating System)

To ensure the complex is active and the protocol was successful, perform a DNA Binding Assay (UV-Vis Titration).

  • Prepare: 20 µM solution of the Metal-5-MPT complex in Tris-HCl buffer.

  • Titrate: Add increasing concentrations of CT-DNA (0–50 µM).

  • Observe:

    • Hypochromism: Decrease in absorbance intensity indicates intercalation (stacking between base pairs).

    • Red Shift: Shift of the absorption maximum (λmax) to longer wavelengths confirms strong binding.

    • Control: Run free 5-MPT ligand; it should show negligible binding compared to the complex.

References

  • Tautomerism & Coordination: Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. (2021).[3][4] ResearchGate.

  • Ruthenium Synthesis: Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) complexes. (2015). De Gruyter.

  • Crystal Structures: Three new complexes based on methyl-pyrimidine-2-thione: in situ transformation, crystal structures and properties. (2016).[5] Taylor & Francis.

  • Thione Ligand Properties: The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione. (2008). PubMed Central.

  • Anticancer Applications: New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents.[6] (2020).[7] PubMed.[8]

Sources

Optimized Protocols for Nucleophilic Substitution of 5-Methoxypyrimidine-4(3H)-thione

[1]

Abstract & Strategic Significance

5-Methoxypyrimidine-4(3H)-thione is a critical heterocyclic scaffold in the synthesis of antimetabolites , particularly analogs of Bacimethrin and Thiamine (Vitamin B1).[1] Its structural uniqueness lies in the electron-donating 5-methoxy group, which modulates the electron density of the pyrimidine ring, influencing the nucleophilicity of the sulfur atom and the acidity of the N3 proton.

This guide details the Nucleophilic Substitution Pathways where this compound acts as the nucleophile (S-alkylation). Furthermore, it outlines the subsequent utility of the S-alkylated products as "activated" intermediates for Nucleophilic Aromatic Substitution (

1
Key Chemical Properties
PropertyDescription
Tautomerism Exists in equilibrium between Thione (major in neutral/solid state) and Thiol (reactive species).[1]
Nucleophilicity The sulfur atom is a "soft" nucleophile (HSAB theory), highly selective for S-alkylation over N-alkylation under standard basic conditions.[1]
pKa The N3 proton is acidic (pKa

7-8), allowing facile deprotonation by weak bases (e.g.,

).
5-OMe Effect The 5-methoxy group donates electron density, making the thiolate slightly more nucleophilic than unsubstituted analogs, but also potentially destabilizing the N-anion.[1]

Mechanistic Pathways

The reactivity of 5-Methoxypyrimidine-4(3H)-thione is governed by its tautomeric equilibrium and the Hard-Soft Acid-Base (HSAB) principle.[1]

Tautomerism and Deprotonation

Under basic conditions, the N3 proton is removed, generating a resonance-stabilized anion. The negative charge is delocalized between the Nitrogen (N3) and the Sulfur (exocyclic).

  • Nitrogen (N3): Hard nucleophile.

  • Sulfur (S4): Soft nucleophile.

Selectivity (HSAB Theory)
  • S-Alkylation (Dominant): Reaction with "soft" electrophiles (e.g., Alkyl iodides, Benzyl bromides) occurs at the sulfur atom. This preserves the aromaticity of the pyrimidine ring in the final product.

  • N-Alkylation (Minor): Reaction with "hard" electrophiles or under specific solvent conditions (e.g., HMPA) can favor N-alkylation, though this is generally the kinetic, non-aromatic pathway.

Pathway Visualization[1]

ReactionMechanismcluster_conditionsReaction ConditionsThioneThione Form(Stable Neutral)AnionResonance Stabilized Anion(N- vs S-)Thione->AnionDeprotonation (-H+)BaseBase (B:)Base->ThioneS_ProductS-Alkylated Product(Thioether)(Thermodynamic/Soft)Anion->S_ProductMajor Pathway(Soft-Soft Interaction)N_ProductN-Alkylated Product(Kinetic/Hard)Anion->N_ProductMinor Pathway(Hard-Hard Interaction)ElectrophileElectrophile (R-X)(Alkyl Halide)

Figure 1: Mechanistic divergence in the alkylation of 5-methoxypyrimidine-4(3H)-thione. S-alkylation is the preferred pathway.[1]

Experimental Protocols

Protocol A: Selective S-Alkylation (General Procedure)

Objective: Synthesis of 4-(alkylthio)-5-methoxypyrimidines.[1] Scale: 1.0 mmol (Adaptable).

Reagents & Materials
  • Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq).

  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq).

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 eq) or Triethylamine (
    
    
    ).[1]
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxypyrimidine-4(3H)-thione (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
      (1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The suspension may change color (often yellowing) indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Note: For volatile halides like MeI, use a septum and syringe.

  • Reaction: Stir at RT.

    • Duration: 1–4 hours.[1] Monitor by TLC (System: Hexane:EtOAc 1:1). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (higher Rf).

  • Quench & Extraction: Pour the reaction mixture into ice-water (20 mL).

    • Solid Product: If a precipitate forms, filter, wash with water, and dry.

    • Liquid Product: Extract with EtOAc (3 x 15 mL). Wash combined organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization (EtOH) or Flash Column Chromatography (Hexane/EtOAc).

Representative Data (Expected)
  • Yield: 75–92%.[1]

  • 1H NMR (DMSO-d6):

    • S-Me Derivative:

      
       ~8.5 (s, 1H, H-2), ~8.0 (s, 1H, H-6), 3.90 (s, 3H, OMe), 2.55 (s, 3H, SMe).
      
    • Differentiation: N-Me derivatives typically show the N-Me signal further downfield (~3.5 ppm) and different coupling patterns on the ring protons.[1]

Protocol B: Advanced Application (One-Pot S-Alkylation / Displacement)

Objective: Using the thione as a precursor to 4-amino-5-methoxypyrimidines (Bacimethrin analogs). Concept: The S-alkyl group is a poor leaving group but can be displaced by amines at high temperatures or after oxidation to a sulfone.[1]

Workflow Diagram

WorkflowStep1Step 1: S-Alkylation(Thione + MeI + Base)IntermedIntermediate:4-(Methylthio)-5-methoxypyrimidineStep1->IntermedStep2Step 2: Activation (Optional)(Oxidation with mCPBA -> Sulfone)Intermed->Step2Oxidation PathStep3Step 3: Nucleophilic Displacement(Reaction with Amine R-NH2)Intermed->Step3Direct Path (High Temp)Step2->Step3Activated Path (Mild Temp)FinalFinal Product:4-Amino-5-methoxypyrimidine derivativeStep3->Final

Figure 2: Synthetic workflow converting the thione scaffold into bioactive amino-pyrimidines.

Protocol Steps (Direct Displacement)
  • Synthesis: Prepare the S-methyl derivative as per Protocol A.

  • Displacement: Dissolve the S-methyl intermediate in ethanol or dioxane.

  • Reagent: Add excess amine (e.g., Ammonia, Methylamine, or Aniline).

  • Conditions: Heat to reflux (80–100°C) in a sealed tube for 12–24 hours.

    • Note: Methanethiol (

      
      ) is a byproduct (gas, foul odor). Use a fume hood and bleach trap.[1]
      
  • Workup: Concentrate and recrystallize.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonationSwitch to a stronger base (NaH) in dry THF.
N-Alkylation Observed Solvent polarity too high / Hard electrophileUse a non-polar solvent (Toluene) or ensure the electrophile is a "soft" iodide.[1]
No Reaction Steric hindrance (Electrophile)Heat the reaction to 60°C; add a catalyst (NaI) to generate alkyl iodide in situ (Finkelstein).
Disulfide Formation Oxidation of ThiolDegas solvents with Nitrogen/Argon. Add a reducing agent (DTT) if necessary (rarely needed for thiones).

References

  • General Pyrimidine Thione Chemistry

    • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link

  • Bacimethrin & 5-Methoxy Analogs

    • Zallot, R., et al. (2014).[2] Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum. Nature Chemical Biology, 10, 735–741. (Describes the biological relevance of 5-methoxy-4-amino pyrimidines). Link

  • S-Alkylation Protocols

    • Salieva, G., et al. (2025). Synthesis of 2-(heptylthio)pyrimidine-4,6-diamine (HPDA) via S-alkylation.[1] Molbank, 2025(1), M1585. (Analogous protocol for S-alkylation of thiopyrimidines). Link

  • Tautomerism Studies

    • Varynskyi, B. A., et al. (2014).[2] The study of thione-thiol tautomerism... by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Link

Desulfurization methods for 5-Methoxypyrimidine-4(3H)-thione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Context

1.1 The Challenge of the Thione Moiety 5-Methoxypyrimidine-4(3H)-thione is a critical intermediate in the synthesis of antiviral agents (e.g., Bacimethrin analogs) and functionalized heterocycles. While the C4-thione group is essential for early-stage ring construction (often via thiourea condensations), its subsequent removal or transformation is frequently required to yield the final bioactive core.

The "desulfurization" of this scaffold generally refers to two distinct synthetic goals:

  • Reductive Desulfurization (C–S

    
     C–H):  Complete removal of the sulfur atom to yield 5-methoxypyrimidine.
    
  • Oxidative Desulfurization (C=S

    
     C=O):  Transformation of the thione to a carbonyl, yielding 5-methoxyuracil derivatives.
    

1.2 Electronic Considerations The 5-methoxy group is a strong electron-donating group (EDG). Unlike simple pyrimidines, the electron density at C4 is modulated by the adjacent methoxy induction.

  • Impact on Reduction: The ring is less electron-deficient, potentially requiring higher activity catalysts (e.g., W-2 or W-4 Raney Nickel) compared to simple pyrimidines.

  • Impact on Oxidation:[1][2] The 5-OMe group stabilizes the intermediate cation/radical species, often making oxidative hydrolysis cleaner than in electron-poor analogs.

Part 2: Detailed Experimental Protocols

Method A: Reductive Desulfurization (Raney Nickel)

Target: Synthesis of 5-Methoxypyrimidine

Principle: Raney Nickel (Ra-Ni) acts as both a catalyst and a hydrogen source.[3][4] The mechanism involves the adsorption of the thione sulfur onto the nickel surface, followed by homolytic C–S bond cleavage and radical hydrogenation.

Reagents & Materials:

  • Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

  • Catalyst: Raney Nickel (Activated, W-2 grade), 50% slurry in water (approx. 10–20 eq by weight)

  • Solvent: Ethanol (Absolute) or Methanol/NH₄OH (9:1 v/v)

  • Atmosphere: Inert (Argon/Nitrogen) or H₂ balloon (optional but recommended for scale-up).

Step-by-Step Protocol:

  • Catalyst Preparation (Critical):

    • Safety Note: Raney Nickel is pyrophoric.[5] Never let it dry.

    • Wash the commercial Ra-Ni slurry (5.0 g) three times with distilled water, then three times with absolute ethanol to remove the aqueous storage buffer. Keep the catalyst under solvent at all times.

  • Reaction Assembly:

    • In a 250 mL round-bottom flask, dissolve 5-methoxypyrimidine-4(3H)-thione (500 mg, 3.2 mmol) in Ethanol (25 mL).

    • Optimization Tip: If solubility is poor, add 2–3 mL of concentrated Ammonium Hydroxide (28%). This prevents catalyst poisoning by forming soluble nickel-sulfide complexes.

    • Add the washed Raney Nickel slurry carefully to the solution.

  • Reflux:

    • Equip with a reflux condenser. Heat the mixture to vigorous reflux (80°C) for 2–4 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, replaced by a UV-active, non-fluorescent product (lower polarity).

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a Celite pad. Important: Do not let the filter cake dry out. Rinse immediately with ethanol.

    • Quench the filter cake with water before disposal into a dedicated waste container.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-methoxypyrimidine.

  • Purification:

    • The crude oil is often sufficiently pure (>90%). If necessary, purify via bulb-to-bulb distillation or flash chromatography (EtOAc/Hexane).

Method B: Oxidative Desulfurization (Hydrolysis)

Target: Synthesis of 5-Methoxypyrimidin-4(3H)-one (5-Methoxyuracil)

Principle: Nucleophilic attack of the hydroperoxide anion (HOO⁻) on the thione carbon, followed by the elimination of elemental sulfur or sulfate species.

Reagents:

  • Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% w/v, 3.0–5.0 eq)

  • Base: NaOH (10% aqueous solution, 2.0 eq)

  • Temperature: 50–60°C

Step-by-Step Protocol:

  • Dissolution:

    • Suspend the thione (1.0 g) in 10% NaOH (15 mL). The solid should dissolve as the thiolate salt forms (solution turns yellow).

  • Oxidation:

    • Add Hydrogen Peroxide (30%) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. Maintain temperature below 60°C using a water bath. The yellow color will fade to colorless.

  • Completion:

    • Stir at 50°C for an additional 1 hour.

    • Monitor via LC-MS or TLC. (Product is significantly more polar than starting material).

  • Isolation:

    • Cool to 0°C in an ice bath.

    • Acidify carefully with Conc. HCl to pH ~3.

    • The 5-methoxyuracil derivative will precipitate as a white solid.[6]

    • Filter, wash with ice-cold water, and dry under vacuum.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways for the 5-methoxy-thione scaffold, highlighting the mechanistic bifurcation between reduction and oxidation.

DesulfurizationPathways cluster_0 Method A: Reductive (C-S -> C-H) cluster_1 Method B: Oxidative (C=S -> C=O) Thione 5-Methoxypyrimidine- 4(3H)-thione (Substrate) RaNi Adsorption to Ni(0) Thione->RaNi Raney Ni, EtOH Reflux Peroxide Nu- Attack by HOO- Thione->Peroxide H2O2, NaOH 50°C Radical Radical Intermediate (C-S Cleavage) RaNi->Radical -NiS ProductA 5-Methoxypyrimidine (Desulfurized) Radical->ProductA +H (from Ni surface) Intermediate Sulfinic Acid / Oxathietane Peroxide->Intermediate ProductB 5-Methoxyuracil (Carbonyl) Intermediate->ProductB -S / -SOx

Figure 1: Divergent desulfurization pathways. Method A (Red) utilizes heterogeneous catalysis for reduction, while Method B (Blue) utilizes oxidative hydrolysis.

Part 4: Comparative Data & Troubleshooting

FeatureMethod A: Raney NickelMethod B: H₂O₂ / NaOH
Transformation C–S

C–H (Reduction)
C=S

C=O (Oxidation)
Typical Yield 75 – 85%85 – 95%
Reaction Time 2 – 4 Hours1 – 2 Hours
Key Impurity Dimerized byproducts (rare)Over-oxidized ring cleavage (if T > 80°C)
Safety Hazard High: Pyrophoric solidModerate: Corrosive / Exothermic
Scale-up Suitability Moderate (Filtration issues)High (Aqueous workup)

Troubleshooting Guide:

  • Incomplete Reduction (Method A): If the reaction stalls, the Ra-Ni is likely deactivated. Do not add fresh catalyst to a hot solution. Cool, filter, and restart with a fresh batch of catalyst.

  • Low Yield (Method A): Sulfur poisons the catalyst. Ensure a high catalyst-to-substrate ratio (at least 10:1 by weight) to sequester the sulfur as NiS.

  • Color Issues (Method B): If the product is pink/brown, trace transition metals are present. Treat the final aqueous solution with EDTA before precipitation.

References

  • Raney Nickel Reduction Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal Context: General mechanism of radical adsorption and desulfurization using activated Nickel.

  • Oxidative Desulfurization of Pyrimidinethiones Source: MDPI (Molecules/Catalysts) Context: Protocols for converting thio-groups to carbonyls using Hydrogen Peroxide and catalytic methods.[7]

  • Synthesis of 5-Methoxypyrimidine Derivatives Source: National Institutes of Health (NIH) / PMC Context: Synthetic routes involving 5-methoxy substituted pyrimidines and thione intermediates in drug discovery.

  • Desulfurization Strategies in Organic Synthesis Source: Master Organic Chemistry Context: Educational overview of reducing C-S bonds to C-H bonds using Raney Nickel.

Sources

Advanced Application Note: Crystallization of 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Methoxypyrimidine-4(3H)-thione (5-MPT) is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive analogs related to Bacimethrin and thiamine antagonists.[1][2] Its purification is complicated by thione-thiol tautomerism , potential oxidative dimerization to disulfides, and a tendency to "oil out" in rapid cooling scenarios.

This guide moves beyond basic recipes to provide a logic-driven approach to crystallization. We prioritize polymorph control and chemical stability , ensuring the isolation of the thermodynamically stable thione tautomer, which exhibits superior shelf-life and handling properties compared to the thiol form.

The Tautomeric Challenge

In the solid state and polar solvents, 5-MPT predominantly exists as the thione (1H or 3H) tautomer. However, in solution, the thiol form can participate in oxidative coupling to form the disulfide dimer (Bis(5-methoxypyrimidin-4-yl) disulfide).

Critical Directive: All crystallization solvents must be degassed to minimize dissolved oxygen, preventing disulfide impurities which are difficult to remove via standard recrystallization.[2]

Solubility Profile & Solvent Selection

The following solubility data guides the selection of the appropriate protocol. Data is based on thermodynamic solubility at 25°C vs. boiling point.[1][2]

Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water Insoluble (< 1 mg/mL)Sparingly SolubleAnti-solventGood for pH-swing precipitation.[1]
Methanol/Ethanol ModerateHighPrimary Ideal for cooling crystallization.[1]
DMF / DMSO HighVery HighSolubilizerUse only for anti-solvent methods.[3][1]
Ethyl Acetate LowModerateAnti-solventCan be used to drive yield from alcohols.[1]
Dichloromethane LowLowWashGood for removing non-polar impurities.[1]
0.5M NaOH Soluble (as Thiolate)N/AReactive Basis for Acid-Base purification.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal purification strategy for your crude material.

PurificationLogic Start Crude 5-MPT Material PurityCheck Is Purity > 85%? Start->PurityCheck HighPurity Protocol A: Cooling Crystallization (Methanol/Ethanol) PurityCheck->HighPurity Yes LowPurity Protocol B: Acid-Base Swing (NaOH -> HCl) PurityCheck->LowPurity No (Contains Salts/Tars) SolubilityCheck Soluble in Hot Alcohol? HighPurity->SolubilityCheck If Yield Low SolubilityCheck->HighPurity Yes ProtocolC Protocol C: Anti-Solvent Diffusion (DMF/Water) SolubilityCheck->ProtocolC No (Very Insoluble)

Figure 1: Decision tree for selecting the appropriate crystallization method based on crude purity and solubility.

Detailed Experimental Protocols

Protocol A: Standard Cooling Crystallization (The "Golden Standard")

Objective: High-yield purification for crude material with >85% purity.[1][2] Mechanism: Exploits the steep solubility curve in lower alcohols.

Materials:

  • Crude 5-MPT[1][2]

  • Methanol (HPLC Grade), degassed via sparging with

    
     for 15 mins.
    
  • Activated Carbon (optional, for decolorization).[2]

Step-by-Step Procedure:

  • Dissolution: Charge crude 5-MPT (e.g., 10 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Solvent Addition: Add degassed Methanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (65°C). If solids remain, add Methanol in 5 mL increments until dissolution is complete.[2]

    • Note: If black specks persist, these are likely inorganic salts or char. Perform a hot filtration.

  • Clarification (Optional): If the solution is dark, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through a Celite pad.

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling promotes oiling out.[1][2]

    • Seeding: At approx. 40°C, add a few seed crystals of pure 5-MPT to induce nucleation.[2]

  • Cryogenic Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white-to-pale-yellow needles using a Büchner funnel.

  • Washing: Wash the cake with cold (-20°C) Methanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% Target Melting Point: 210–215°C (dec.)[1][2]

Protocol B: pH-Swing Precipitation (Acid-Base Purification)

Objective: Removal of non-acidic impurities (e.g., unreacted methoxypyrimidine precursors) and inorganic salts.[1] Mechanism: 5-MPT is acidic (


) due to the thione/thiol group.[1] It dissolves in base and reprecipitates in acid.[1]

Step-by-Step Procedure:

  • Dissolution: Suspend crude 5-MPT (10 g) in 1.0 M NaOH (60 mL). Stir at room temperature until dissolved. The solution should be clear yellow.

    • Checkpoint: If solids remain, filter them off.[4][5][6] These are non-acidic impurities.[1]

  • Filtration: Filter the alkaline solution through a 0.45 µm membrane to remove particulates.

  • Precipitation:

    • Place the filtrate in an ice bath.

    • Slowly add Glacial Acetic Acid or 2.0 M HCl dropwise while stirring vigorously.

    • Target pH: 5.0 – 6.0.[1][2]

    • Caution: Do not drop pH below 2, as protonation of the pyrimidine nitrogen may form soluble hydrochloride salts, reducing yield.

  • Digestion: Allow the slurry to stir at 5°C for 30 minutes to ripen the crystals (Ostwald ripening).

  • Isolation: Filter the solid and wash copiously with water to remove salts.[2]

  • Final Wash: Perform a final displacement wash with cold Isopropanol to aid drying.[1][2]

Mechanistic Insight: Thione-Thiol Tautomerism[4][7][10][11]

Understanding the tautomerism is vital for interpreting analytical data (NMR/IR) and ensuring stability. The thione form is the stable solid-state polymorph.

Tautomerism Thione Thione Form (Solid State Stable) N-H...S Bonding Thiol Thiol Form (Solution Transient) S-H Bonding Thione->Thiol  Solvation / pH > 8   Disulfide Disulfide Dimer (Oxidative Impurity) Thiol->Disulfide  [O2] Oxidation  

Figure 2: Tautomeric equilibrium and the risk of oxidative dimerization.

Analytical Signatures:

  • IR: Strong band at 1100–1200 cm⁻¹ (C=S stretch) confirms Thione.[1] Weak S-H stretch at 2550 cm⁻¹ indicates Thiol presence.[1]

  • 1H NMR (DMSO-d6): Look for a broad singlet >13 ppm (NH thione).[2] Absence of this and appearance of sharp peaks suggests disulfide formation.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Solvent too polar.[1]Reheat to reflux.[1] Add 10% volume of anti-solvent (e.g., Water or Ethyl Acetate) slowly. Seed at cloud point.[1] Cool at 5°C/hour.
Low Yield Product too soluble in alcohol; pH too low (salt formation).Concentrate mother liquor to 50% volume. Check pH of filtrate (should be ~5-6).
Colored Impurities Oxidation products or polymeric tars.[1]Use Protocol B (Acid/Base) first, then recrystallize via Protocol A with Activated Carbon.
Smell of Sulfur Hydrolysis of thione.Avoid prolonged boiling in water.[1] Keep pH < 9 during Acid/Base steps.[1]

References

  • Synthesis and Properties of Pyrimidinethiones

    • Title: Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.[1][2]

    • Source: Acta Crystallographica Section C (via NCBI/PubMed), 2018.[2]

    • URL:[Link][2]

  • Tautomerism in Heterocyclic Thiones

    • Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[1][2]

    • Source: Sigma-Aldrich Technical Library.[2]

  • General Crystallization Techniques for Thiones

    • Title: Technical Support: Crystalliz
    • Source: BenchChem Technical Notes.[1][2]

  • Bacimethrin and Related Analogs

    • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
    • Source: MDPI Molecules, 2021.[2]

    • URL:[Link][7][2]

Sources

Solvent selection for dissolving 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Methoxypyrimidine-4(3H)-thione (also known as 5-methoxy-4-mercaptopyrimidine) presents a classic challenge in heterocyclic chemistry: prototropic tautomerism . The selection of a solvent for this compound is not merely a matter of dissolution; it is a strategic choice that dictates the position of the thione-thiol equilibrium, thereby influencing reactivity, stability, and bioavailability in downstream assays.

This Application Note provides a definitive guide to solvent selection, grounded in the physicochemical behavior of the pyrimidine-thione scaffold. It is designed for researchers requiring high-purity solutions for organic synthesis, crystallographic studies, or biological screening.

The Tautomeric Challenge

In solution, this compound exists in equilibrium between the thione (N-H, C=S) and thiol (N, C-SH) forms.

  • Thione Form: Predominant in the solid state and polar aprotic solvents (e.g., DMSO). It is often the thermodynamically stable form.

  • Thiol Form: Favored in basic aqueous solutions (as the thiolate anion) or specific non-polar environments.

Understanding this equilibrium is the "First Principle" of working with this molecule.

Physicochemical Profile & Solvent Compatibility

The following data summarizes the solubility characteristics based on the pyrimidine-4-thione pharmacophore.

Solvent ClassRepresentative SolventsSolubility PotentialApplication Note
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Recommended for Stock Solutions. Stabilizes the thione form via dipole interactions.
Polar Protic Methanol, Ethanol Moderate (1–20 mg/mL)Recommended for Recrystallization. Solubility increases significantly with heat.
Chlorinated DCM, Chloroform Moderate Good for liquid-liquid extraction from aqueous phases.
Ethers THF, Dioxane Low-Moderate Useful reaction solvents; often requires heating.
Hydrocarbons Hexane, Heptane Negligible Recommended Anti-solvent. Use to precipitate the compound from concentrated solutions.
Aqueous Water, PBS Low (<0.5 mg/mL)Poor solubility at neutral pH. Solubility increases at pH > 8 due to deprotonation (pKa ~7–8).

Visualizing the Chemical Logic

The following diagram illustrates the structural dynamics of 5-Methoxypyrimidine-4(3H)-thione in different solvent environments.

Tautomerism cluster_Solvents Solvent Influence Thione Thione Form (Major Tautomer) Polar/Aprotic Solvents Thiol Thiol Form (Minor Tautomer) Gas Phase/Non-polar Thione->Thiol  Equilibrium (K_eq)   Thiolate Thiolate Anion (Deprotonated) Basic Aqueous (pH > 8) Thione->Thiolate  Deprotonation   Thiol->Thiolate  + Base (OH-)   DMSO DMSO/DMF Stabilizes Thione Water Water (Neutral) Poor Solubility

Caption: Solvent-dependent tautomeric equilibrium. DMSO favors the neutral thione; basic pH drives the formation of the soluble thiolate anion.

Detailed Protocols

Protocol A: Solubility Screening for Assay Development

Objective: To determine the maximum non-precipitating concentration (MNPC) for biological assays.

Reagents:

  • Compound: 5-Methoxypyrimidine-4(3H)-thione (Solid)

  • Vehicle: DMSO (Anhydrous, ≥99.9%)

  • Diluent: PBS (pH 7.4) or Cell Culture Media

Step-by-Step Procedure:

  • Primary Stock Preparation:

    • Weigh 10 mg of compound into a 1.5 mL amber microcentrifuge tube (protect from light).

    • Add 200 µL of DMSO to achieve a target concentration of 50 mg/mL .

    • Action: Vortex vigorously for 60 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear. If particles remain, add DMSO in 50 µL increments until dissolved.

  • Aqueous Spike Test (The "Crash" Test):

    • Prepare a series of dilutions in a 96-well clear plate.

    • Pipette 198 µL of PBS into wells.

    • Spike 2 µL of the DMSO stock (1% final DMSO) into the PBS.

    • Action: Mix immediately by pipetting. Incubate at Room Temperature (RT) for 4 hours.

  • Readout:

    • Visual: Inspect for turbidity or precipitate against a dark background.

    • Quantitative (Recommended): Centrifuge plate at 2500 x g for 10 minutes. Sample the supernatant and analyze via HPLC-UV (254 nm) to calculate % recovery relative to a standard.

Protocol B: Recrystallization (Purification)

Objective: To purify the compound from synthesis impurities using a solvent/anti-solvent method.

Rationale: The methoxy group adds lipophilicity, making ethanol a prime candidate for temperature-dependent solubility.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (absolute) (approx. 10 mL per gram of solid).

    • Heat to reflux (78°C) with stirring.

    • Note: If the solid does not dissolve at reflux, add Methanol dropwise until clear.

  • Filtration (Hot):

    • If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to RT.

    • If no crystals form, add Hexane (anti-solvent) dropwise until persistent cloudiness appears, then re-warm slightly to clear and cool again.

    • Place in a refrigerator (4°C) overnight.

  • Isolation:

    • Filter crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1 mixture).

    • Dry under high vacuum to remove solvent residues.

Workflow Logic: Solvent Selection Decision Tree

This workflow guides the user to the correct solvent based on their specific application needs.

SolventSelection Start Start: Define Application Decision1 Is the application Biological/Cellular? Start->Decision1 BioPath Biological Assay Decision1->BioPath Yes ChemPath Synthesis / Purification Decision1->ChemPath No DMSO_Stock Make Stock in DMSO (50-100 mM) BioPath->DMSO_Stock Decision2 Reaction or Recrystallization? ChemPath->Decision2 Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution CheckPrecip Check for Precipitation (Turbidity) Dilution->CheckPrecip Reaction Reaction Solvent Decision2->Reaction Reaction Recryst Recrystallization Decision2->Recryst Purification PolarRxn Nucleophilic Attack? Use DMF or ACN Reaction->PolarRxn NonPolarRxn Radical/Thermal? Use Toluene or THF Reaction->NonPolarRxn RecrystSolv Use EtOH or MeOH (+ Hexane Anti-solvent) Recryst->RecrystSolv

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

References

  • Solvent-Induced Tautomerism in Heterocycles

    • Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone.
    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Establishes the fundamental behavior of pyrimidinone/thione tautomers in polar vs. non-polar media.
  • Recrystalliz

    • Title: Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.[1]

    • Source: PubMed / NIH
    • URL:[Link]

    • Relevance: Provides experimental validation for using ethanol/methanol systems for crystallizing 5-substituted-4-thiopyrimidines.
  • Biological Assay Solvent Standards

    • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.
    • Source: PubMed Central (PMC)
    • URL:[Link]

    • Relevance: Validates the protocol for DMSO stock preparation and aqueous dilution limits (<1%)
  • General Solubility D

    • Title: Gaylord Chemical Bulletin 102: Dimethyl Sulfoxide Solubility Data.[2]

    • Source: Gaylord Chemical[2]

    • URL:[Link]

    • Relevance: Authoritative source for DMSO solubility parameters regarding sulfur-containing heterocycles.

Sources

Synthesis of antiviral agents starting from 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Scaffold: 5-Methoxypyrimidine-4(3H)-thione (Compound 1 ) represents a privileged "divergent node" in medicinal chemistry. Unlike its oxo-analog (5-methoxyuracil), the 4-thione moiety offers unique chemoselectivity due to the "soft" nucleophilic nature of the sulfur atom.

Antiviral Significance:

  • Bioisosterism: The 5-methoxy group mimics the steric bulk of the 5-methyl group in Thymidine but alters the electronic landscape (electron-donating), potentially enhancing binding affinity in viral polymerase pockets (e.g., HSV-TK or HIV-RT).

  • S-Functionalization: The thione allows for the rapid synthesis of S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) analogs and Acyclic Nucleoside Phosphonates , both critical classes of Reverse Transcriptase Inhibitors (NNRTIs).

  • Metabolic Stability: The 5-methoxy substituent blocks the 5-position from metabolic oxidation, a common clearance pathway for pyrimidines.

This guide details three validated synthetic workflows to transform 1 into high-value antiviral candidates.

Part 2: Chemical Logic & Mechanism (HSAB Theory)

The reactivity of 1 is governed by the tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form predominates. However, under basic conditions, the generated anion is an ambident nucleophile.

  • Soft-Hard Acid-Base (HSAB) Principle:

    • Sulfur (Soft Base): Reacts preferentially with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) or under thermodynamic control.

    • Nitrogen (Hard Base): Reacts with "hard" electrophiles or under specific solvent conditions (e.g., polar protic solvents promoting H-bonding at sulfur).

Strategic Choice: To synthesize antiviral acyclic nucleosides, we target S-alkylation to preserve the aromaticity of the pyrimidine ring and mimic the guanosine/adenosine side-chain presentation found in Acyclovir or Tenofovir.

Part 3: Experimental Workflows & Protocols

Workflow 1: Synthesis of S-Acyclic Nucleoside Mimics (HSV/CMV Targets)

Objective: Selective S-alkylation using an acyclic side chain mimic (e.g., (2-acetoxyethoxy)methyl bromide).

Reagents:

  • Starting Material: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

  • Electrophile: (2-acetoxyethoxy)methyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 1 (5 mmol) and anhydrous DMF (15 mL). Add

    
     (10 mmol) and stir at Room Temperature (RT) for 30 minutes under 
    
    
    
    . Observation: The suspension may change color as the thiolate anion forms.
  • Alkylation: Cool the mixture to 0°C. Add the electrophile dropwise via syringe over 10 minutes to prevent N-alkylation side products.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (lower

    
    ) should disappear; a new, less polar spot (S-alkyl product) will appear.
    
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with cold water, and dry in vacuo.

    • If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Validation Data:

  • 
     NMR:  Disappearance of the broad NH singlet (~12-13 ppm). Appearance of S-
    
    
    
    peak (~5.0-5.5 ppm).
  • 
     NMR:  Significant upfield shift of the C-4 carbon (from ~175 ppm in thione to ~165 ppm in S-alkyl).
    
Workflow 2: Hydrazinolysis to Schiff Base Antivirals (Influenza Targets)

Objective: Conversion of the thione to a hydrazine moiety, followed by condensation with aromatic aldehydes to form hydrazones (potential RNA polymerase inhibitors).

Reagents:

  • Starting Material: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

  • Reagent: Hydrazine Hydrate (98%) (5.0 eq)

  • Solvent: Ethanol (Absolute)[1]

Protocol:

  • Displacement: Dissolve 1 (5 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (25 mmol).

  • Reflux: Heat to reflux (80°C) for 4-8 hours. Note: Evolution of

    
     gas (rotten egg smell) indicates reaction progress. Use a scrubber or fume hood.
    
  • Isolation: Cool to RT. The 4-hydrazino-5-methoxypyrimidine often crystallizes out. If not, concentrate to half volume and cool to 4°C. Filter and wash with cold ethanol.

  • Schiff Base Formation (Step 2): Suspend the hydrazino intermediate (1 mmol) in EtOH (10 mL). Add an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) and a catalytic drop of Acetic Acid. Reflux for 2 hours.

  • Final Isolation: Cool to RT. Filter the colored precipitate (Yellow/Orange is typical for hydrazones). Recrystallize from EtOH/DMF.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways from the parent thione.

Antiviral_Synthesis Thione 5-Methoxypyrimidine- 4(3H)-thione S_Alkyl S-Alkylated Derivatives (Acyclic Nucleosides) Thione->S_Alkyl R-X, K2CO3 DMF, RT (S-Alkylation) Hydrazine 4-Hydrazino- 5-methoxypyrimidine Thione->Hydrazine NH2NH2·H2O EtOH, Reflux (-H2S) Thieno Thieno[2,3-d]pyrimidine Derivatives Thione->Thieno Cl-CH2-COR Base, Cyclization Target_HSV Target: HSV / CMV / HIV (Polymerase Inhibitors) S_Alkyl->Target_HSV Schiff Aryl-Hydrazones (Schiff Bases) Hydrazine->Schiff Ar-CHO Cat. AcOH Target_Flu Target: Influenza / RNA Viruses Schiff->Target_Flu Target_RT Target: Broad Spectrum / RT Thieno->Target_RT

Figure 1: Divergent synthetic pathways from 5-Methoxypyrimidine-4(3H)-thione yielding three distinct classes of antiviral candidates.

Part 5: Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters for S-Alkylation

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Purity)
Base

(aq)

(anhydrous)

prevents hydrolysis of acetoxy groups on side chains.
Solvent EthanolDMFDMF promotes

reaction rate by solvating cations.
Temp Reflux (80°C)0°C

RT
Lower temp favors S-alkylation over N-alkylation (kinetic control).
Stoichiometry 1:1 (Thione:Halide)1:1.1 (Thione:Halide)Slight excess of electrophile ensures complete conversion.

Troubleshooting Guide:

  • Issue: Formation of N-alkylated byproduct.

    • Cause: Reaction temperature too high or "Hard" base used (e.g., NaH in some contexts can lead to mixtures).

    • Solution: Maintain 0°C during addition. Switch to a softer counter-ion base (

      
      ).
      
  • Issue: Low yield in Hydrazinolysis.

    • Cause: Oxidation of hydrazine or incomplete displacement.

    • Solution: Use fresh Hydrazine Hydrate. Ensure vigorous reflux. Perform under Argon atmosphere.[2]

References

  • Sakr, A. R., et al. (2020). "Design and chemical behavior of novel pyrimidine derivatives and their evaluation of cytotoxicity." Journal of Heterocyclic Chemistry. (Demonstrates reactivity of pyrimidine-thiones with hydrazine and electrophiles).

  • Kucukguzel, I., et al. (2008). "Synthesis of some novel thiourea derivatives... and evaluation as antiviral/anti-HIV agents."[3] European Journal of Medicinal Chemistry, 43(2), 381-392. (Establishes the antiviral potential of S-functionalized and thiourea-derived systems).

  • Abdelhamid, A. O., et al. (2007). "Reactions with Hydrazonoyl Halides: Synthesis of Thieno[2,3-d]pyrimidines." Journal of Chemical Research. (Provides the pathway for fused ring synthesis from thione precursors).

  • Oostveen, E. A., & van der Plas, H. C. (1977). "Ring Transformations in Reactions of Pyrimidine Thiones." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on the nucleophilic substitution and ring transformation of alkoxy-pyrimidine thiones).

  • Maddaford, S. P., et al. (2023). "Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents." Molecules, 28(4). (Contextualizes the use of modified uracil/thione scaffolds for viral polymerase inhibition).

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Protocols for 5-Methoxypyrimidine-4(3H)-thione (CAS: 22055-22-7) To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Purifying 5-Methoxypyrimidine-4(3H)-thione requires navigating a complex interplay of tautomerism, oxidation sensitivity, and solubility. Unlike standard organics, this molecule exists in an equilibrium between its thione (C=S) and thiol (C-SH) forms.

This guide moves beyond generic "recrystallization" advice. We implement a Chemical Swing strategy that exploits the acidity of the thio-group (


) to separate the target from neutral impurities (starting materials) and hydrophilic byproducts (hydrolysis products).

Module 1: The Acid-Base Swing (Primary Purification)

The Logic: The 4-thione group is weakly acidic. By converting it to its water-soluble thiolate salt using a base, we can filter out non-acidic organic impurities. Subsequent acidification regenerates the neutral thione, which precipitates out, leaving inorganic salts and highly soluble hydrolysis products in the filtrate.

Protocol 1.0: The "Swing" Extraction

Reagents:

  • 1M NaOH (degassed)

  • 1M HCl

  • Dithiothreitol (DTT) or Sodium Dithionite (

    
    )
    
  • Deionized Water (degassed)

Step-by-Step Workflow:

  • Dissolution (Thiolate Formation):

    • Suspend the crude yellow/orange solid in 1M NaOH (10 mL per gram of crude).

    • Observation: The solid should dissolve to form a clear yellow solution.

    • Troubleshooting: If solids remain, these are likely unreacted starting materials (e.g., 4-chloro-5-methoxypyrimidine) or neutral dimers.

  • Filtration (Clarification):

    • Filter the basic solution through a Celite pad or a 0.45

      
       membrane.
      
    • Discard the solid residue. The filtrate contains your product as the sodium thiolate.

  • Reduction (Critical Step):

    • Add Sodium Dithionite (10 mol%) or DTT (5 mol%) to the basic filtrate. Stir for 15 minutes.

    • Why? This reduces any disulfide dimers (R-S-S-R) back to the monomeric thiolate before precipitation.

  • Precipitation (Regeneration):

    • Cool the solution to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Observation: A thick, off-white to pale yellow precipitate will form.

  • Isolation:

    • Filter the solid.[1][2][3]

    • Wash: Rinse with cold water (

      
       mL) to remove NaCl and traces of 5-methoxypyrimidin-4-one (hydrolysis impurity).
      
    • Dry under vacuum at 40°C.

Visualization: The Acid-Base Purification Logic

AcidBaseSwing Crude Crude Mixture (Thione, Salts, Impurities) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Filter Filtration Step NaOH->Filter Residue Solid Residue: Neutral Organics (Discard) Filter->Residue Filtrate Filtrate: Na-Thiolate (Soluble) Filter->Filtrate Reduction Add Na2S2O4 (Cleave Disulfides) Filtrate->Reduction Acidify Add 1M HCl to pH 3-4 Reduction->Acidify Precipitate Precipitate: Pure Thione Acidify->Precipitate Waste Supernatant: Salts, Hydrolysis Products Acidify->Waste

Caption: Logical flow of the Acid-Base Swing, separating the target thione from neutral and soluble impurities.

Module 2: Handling Oxidation (Disulfide Impurities)

The Issue: Researchers often report a "broad melting point" or "double peaks in HPLC" even after purification. This is almost exclusively due to the formation of Disulfide Dimers .



Troubleshooting Guide: Disulfide Contamination
SymptomDiagnosisCorrective Action
Melting Point Depression Presence of R-S-S-R dimer.Recrystallize in the presence of a reducing agent (e.g., 2-Mercaptoethanol).
Yellow/Orange Color Oxidation of the sulfur group.Perform the "Acid-Base Swing" (Module 1) with Sodium Dithionite.
Insolubility in Base Dimer formation (Disulfides are not acidic).Treat solid with DTT in Methanol before attempting aqueous dissolution.
Visualization: Tautomerism & Oxidation Pathway

Tautomerism Thione Thione Form (Solid State) Thiol Thiol Form (Solution) Thione->Thiol Equilibrium Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide Oxidation (O2) Disulfide->Thiol Reduction (DTT/Na2S2O4)

Caption: The critical equilibrium. Purification must favor the Thiol/Thione axis and actively reverse the Disulfide formation.

Module 3: Crystallization & Polishing

For pharmaceutical-grade purity (>99.5%), simple precipitation is insufficient. You must polish the crystal lattice.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water (80:20) Excellent Standard for pyrimidines. Dissolve hot, cool slowly.
Acetic Acid (Glacial) Good Good for stubborn thiones. High boiling point makes drying difficult.
DMF / Water Avoid DMF is hard to remove; high risk of sulfur oxidation at high temps.
Methanol Moderate Often too soluble; requires cooling to -20°C for good yield.
Protocol 3.0: Reductive Recrystallization
  • Suspend crude solid in Ethanol .

  • Heat to reflux (

    
    ). Add water dropwise until the solution becomes clear.
    
  • Crucial Step: Add 1 drop of Thioglycolic acid or 2-Mercaptoethanol to the hot solution. This acts as a "scavenger" to prevent oxidation during the hot phase.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter and wash with cold Ethanol.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product smells like rotten eggs even after drying. Is it pure?

A: The smell is likely residual


 or low molecular weight mercaptans trapped in the lattice.
  • Fix: Triturate (grind under solvent) the solid with Diethyl Ether or Hexane and filter. This extracts the volatile sulfur species without dissolving the thione.

Q2: I see a small peak at roughly 2x molecular weight on LC-MS.

A: This is the disulfide dimer. It forms inside the Mass Spec source due to ionization voltage.

  • Verification: Run the sample with DTT added to the LC vial. If the peak disappears, it was a disulfide artifact. If it remains, it is a real impurity in your bulk material.

Q3: The product is turning pink/red upon storage.

A: This indicates photo-oxidation. Pyrimidine thiones are photosensitive. [4] * Storage: Store under Argon/Nitrogen in amber vials at


.

References

  • Daves, G. D., et al. (1964). Pyrimidines.[2][5][6][7][8] XIII. 5-Substituted 4-Hydroxypyrimidines and 4-Mercaptopyrimidines. Journal of Organic Chemistry.

  • Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine solubility and tautomerism).

  • BenchChem Protocols. (2025). Synthesis of 5-Methoxy-2-methylthiopyrimidine. (Analogous purification logic for methoxy-pyrimidines).

  • Organic Syntheses. (1950). 2-Mercaptopyrimidine.[5] Org. Synth. 30, 56. (Foundational acid-base extraction method).

Sources

Technical Support Center: Solving Solubility Challenges for 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxypyrimidine-4(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound in polar solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them, ensuring your experimental setup is both robust and reliable.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for SolubilityPrediction Tool
Molecular Weight 142.15 g/mol Low molecular weight is generally favorable for solubility.---
logP (Lipophilicity) ~0.5 - 1.0Indicates a relatively low lipophilicity, suggesting some affinity for polar solvents, but potential for limited aqueous solubility.SwissADME[1], ChemAxon[2]
Aqueous Solubility (logS) ~ -2.0 to -3.0Predicts the compound to be "sparingly soluble" to "slightly soluble" in water.[3]SwissADME[1]
pKa (Acidic/Basic) Acidic: ~7.5-8.5 (Thione/Thiol tautomer)The thione group can be deprotonated under basic conditions, which can significantly increase aqueous solubility.ChemAxon[4], MoKa[5]

Note: These values are in silico predictions and should be used as a guide for initial experimental design. Experimental verification is recommended.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving 5-Methoxypyrimidine-4(3H)-thione in my aqueous buffer for a biological assay. What is the recommended starting solvent?

A1: The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

Causality: Pyrimidine derivatives, especially those with heterocyclic rings, often exhibit crystalline structures that are challenging to dissolve directly in aqueous solutions.[6] DMSO is a powerful, water-miscible organic solvent with a high dielectric constant, capable of disrupting the crystal lattice energy of many poorly soluble compounds.[7]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of 5-Methoxypyrimidine-4(3H)-thione in a sterile, chemically resistant vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Facilitate dissolution by gentle warming (not exceeding 37°C to avoid degradation) and vortexing. Sonication in a water bath for short intervals can also be effective.

  • Visually inspect the solution to ensure complete dissolution before storing at -20°C or -80°C, protected from light and moisture.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What are my next steps?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit.

Here is a troubleshooting workflow to address this problem:

G start Precipitation upon dilution of DMSO stock check_dmso Is the final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No sonication Try gentle sonication during dilution check_dmso->sonication Yes reduce_dmso->sonication cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) sonication->cosolvent Precipitation persists success Solubility issue resolved sonication->success Precipitation resolves ph_adjust Adjust the pH of the aqueous buffer cosolvent->ph_adjust Precipitation persists cosolvent->success Precipitation resolves cyclodextrin Use a solubilizing agent (e.g., Cyclodextrin) ph_adjust->cyclodextrin Precipitation persists ph_adjust->success Precipitation resolves cyclodextrin->success Precipitation resolves

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Explanations for the Troubleshooting Workflow:

  • Reduce Final DMSO Concentration: High concentrations of DMSO can alter the polarity of the aqueous buffer, contributing to precipitation. Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can also be toxic to cells.

  • Gentle Sonication: Applying ultrasonic energy during the dilution process can help to disperse the compound molecules more effectively, preventing aggregation and precipitation.

  • Introduce a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9] Ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) are commonly used.

    • Protocol for Co-solvent Use: Prepare an intermediate stock solution of your compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400). Then, dilute this intermediate stock into your aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out of solution.

  • Adjust the pH of the Aqueous Buffer: Based on the predicted acidic pKa of ~7.5-8.5 for the thione group, increasing the pH of your buffer to be 1-2 units above this pKa will deprotonate the molecule.[10][11] The resulting anionic form will have significantly higher aqueous solubility.

    • Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use a Solubilizing Agent (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[14][15]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[16]

    • Protocol for Cyclodextrin Use: Prepare a solution of HP-β-CD in your aqueous buffer. Add your DMSO stock solution of 5-Methoxypyrimidine-4(3H)-thione to the cyclodextrin-containing buffer with vigorous vortexing. Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) to facilitate complex formation.

Q3: How can I determine the actual concentration of my solubilized 5-Methoxypyrimidine-4(3H)-thione?

A3: It is essential to quantify the concentration of your final solution, especially after employing solubilization techniques, as the compound may not be fully dissolved.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a reliable method for quantifying the concentration of your compound.

General HPLC Protocol:

  • Sample Preparation: After attempting to dissolve your compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved material. Carefully collect the supernatant for analysis.

  • Standard Curve: Prepare a series of known concentrations of 5-Methoxypyrimidine-4(3H)-thione in your chosen solvent system (e.g., DMSO or mobile phase) to create a standard curve.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV spectrophotometer set to the λmax of the compound (this will need to be determined experimentally, but a good starting point is to scan from 220-400 nm).

  • Quantification: Inject your supernatant and the standards. The concentration of your solubilized compound can be determined by comparing its peak area to the standard curve.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
DMSO Stock High solvating powerDissolves a wide range of compounds at high concentrations.Can be toxic to cells at >0.5%; can cause precipitation upon dilution.
Co-solvents Reduces the polarity of the aqueous medium.[8]Can significantly increase solubility; may enhance stability.May interfere with biological assays; requires optimization of the co-solvent and its concentration.
pH Adjustment Increases the proportion of the more soluble ionized form.[10]Can lead to a dramatic increase in aqueous solubility.Limited by the pH tolerance of the experimental system; may affect compound stability.
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble complex.[12]Generally low toxicity; can improve bioavailability.Can be a more expensive option; may not be effective for all molecules.

Final Recommendations

When faced with solubility issues for 5-Methoxypyrimidine-4(3H)-thione, a systematic approach is key. Always start with the simplest method (e.g., optimizing DMSO concentration) before moving to more complex strategies. It is crucial to validate that your chosen solubilization method does not interfere with your downstream application. This includes performing appropriate vehicle controls in your experiments.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Baluja, S., & Bhatt, M. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(5), 1594-1599. Available from: [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Video]. YouTube. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. Retrieved February 16, 2026, from [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 735. Available from: [Link]

  • Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 43-50. Available from: [Link]

  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Retrieved February 16, 2026, from [Link]

  • Riebe, F., et al. (2014). Synthesis of uniform cyclodextrin thioethers to transport hydrophobic drugs. Beilstein Journal of Organic Chemistry, 10, 2965-2973. Available from: [Link]

  • Li, J., et al. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][8][17]oxazepine derivatives. Organic Chemistry Frontiers, 7(14), 1836-1841. Available from: [Link]

  • Piras, A. M., et al. (2022). Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery. Pharmaceutics, 14(3), 513. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 16, 2026, from [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Singh, R., et al. (2023). Exploring Substituted 3,4-Dihydropyrimidinone and Thione Derivatives as Anti-prostate Cancer Agents: Computational Screening, Synthesis, Characterization, and In Vitro Efficacy Assessment. ChemistrySelect, 8(48), e202303501. Available from: [Link]

  • Renu, et al. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. International Journal of Current Pharmaceutical Review and Research, 16(2), 80-87. Available from: [Link]

  • Sharma, D., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 89(1), 123-132. Available from: [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved February 16, 2026, from [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 16, 2026, from [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available from: [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved February 16, 2026, from [Link]

  • Mammadov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal, 13(1), 114. Available from: [Link]

  • Avdeef, A. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical f. ChemRxiv. Available from: [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 105-133. Available from: [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 317-330. Available from: [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1039-1045. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Pharmacognosy and Phytochemistry, 8(5), 163-170. Available from: [Link]

  • Chemaxon. (2023, April 19). Predicting pKa. Retrieved February 16, 2026, from [Link]

  • Molecular Discovery. (2025, February 17). MoKa 5 released. Retrieved February 16, 2026, from [Link]

  • Mavrova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. Available from: [Link]

  • Chemical Science. (2021). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 12(23), 8036-8044. Available from: [Link]

  • Site, A. D., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of Chemical Information and Modeling, 56(6), 1117-1127. Available from: [Link]

  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 2-11. Available from: [Link]

  • Rizzi, A., et al. (2021). Evaluation of Log P, pKa, and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802. Available from: [Link]

  • ResearchGate. (2017). Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(5), 2824-2831. Available from: [Link]

  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 2-11. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 163-170. Available from: [Link]

  • eScholarship. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802. Available from: [Link]

  • ResearchGate. (n.d.). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Retrieved February 16, 2026, from [Link]

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(6), 815-822. Available from: [Link]

  • Astesana, V., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

  • Zielenkiewicz, W., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. International Journal of Molecular Sciences, 23(15), 8493. Available from: [Link]

  • Chemical Science. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(20), 5236-5244. Available from: [Link]

  • DOI. (2014). Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. Medicinal Chemistry Research, 23(11), 4793-4806. Available from: [Link]

Sources

Storage conditions to maintain stability of 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxypyrimidine-4(3H)-thione

A Guide to Maintaining Chemical Stability and Integrity

Welcome to the technical support center for 5-Methoxypyrimidine-4(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this compound in your experiments. Given the reactive nature of the thione group, proper storage and handling are critical to prevent degradation and ensure reproducible results. This document provides in-depth answers to frequently asked questions and a troubleshooting guide based on established principles of organic and medicinal chemistry.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for solid 5-Methoxypyrimidine-4(3H)-thione?

To ensure the long-term stability of solid 5-Methoxypyrimidine-4(3H)-thione, it is recommended to store it in a cool, dark, and dry environment. The thione moiety is susceptible to oxidation and hydrolysis, which can be accelerated by heat, light, and moisture.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) is ideal. Short-term storage at room temperature is acceptable if the environment is dry and dark.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[1]This displaces oxygen, minimizing the risk of oxidation of the thione group.
Container Use a tightly sealed, opaque container (amber glass vial) to protect from light and moisture. Sealing the cap with parafilm can provide an additional barrier against atmospheric moisture.Opaque containers prevent photodegradation. A tight seal is crucial to maintain a dry and inert atmosphere.
Light Avoid exposure to direct sunlight and strong artificial light.[2]UV radiation can provide the energy to initiate degradation pathways.
Humidity Store in a desiccator or a controlled low-humidity environment.The presence of water can lead to hydrolysis of the pyrimidine ring or facilitate oxidative degradation. A study on thiolated polymers showed a decrease in free thiol groups at 20°C and 70% relative humidity.[3][4]

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability. Handle the compound in a fume hood due to the potential for unpleasant odors associated with sulfur-containing compounds.[5][6]

Q3: Can I store 5-Methoxypyrimidine-4(3H)-thione in solution?

Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If you must prepare a stock solution, it is advisable to do so immediately before use. If short-term storage is necessary:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Degassing: Degassing the solvent prior to use by sparging with an inert gas can remove dissolved oxygen.

  • Storage Conditions: Store the solution at -20°C or -80°C in a tightly sealed vial, and flush the headspace with inert gas before sealing. Studies on simple thiols have shown half-lives of only a few hours in solution at room temperature and near-neutral pH.[1]

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for 5-Methoxypyrimidine-4(3H)-thione are likely to be:

  • Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone, or it can form disulfide bridges with other molecules. This process can be catalyzed by light, heat, and trace metal impurities.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive species and subsequent degradation.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 5-Methoxypyrimidine-4(3H)-thione, linking them to potential stability problems and offering solutions.

Issue 1: The compound has changed color (e.g., from off-white to yellow/brown).

  • Potential Cause: Discoloration is often a visual indicator of chemical degradation, likely due to oxidation or the formation of polymeric impurities.

  • Troubleshooting Steps:

    • Assess Impact: The significance of the color change depends on your application. For sensitive assays, it is recommended to use a fresh, un-discolored lot.

    • Purity Check: If possible, verify the purity of the compound using techniques like HPLC, LC-MS, or NMR to identify any degradation products.

    • Future Prevention: Review your storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.

Issue 2: The compound has poor solubility in the intended solvent.

  • Potential Cause: While 5-Methoxypyrimidine-4(3H)-thione has its inherent solubility profile, a noticeable decrease in solubility could indicate the formation of less soluble degradation products or polymers.

  • Troubleshooting Steps:

    • Gentle Warming/Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. Avoid excessive heat, which could accelerate further degradation.

    • Solvent Check: Ensure you are using a high-purity, dry solvent.

    • Purity Analysis: As with discoloration, a purity check can help determine if degradation is the root cause.

Issue 3: Inconsistent or poor results in biological or chemical assays.

  • Potential Cause: A loss of potency or inconsistent results can be a direct consequence of the degradation of the active compound. The thione group is often crucial for biological activity, and its modification will likely impact the compound's efficacy.

  • Troubleshooting Steps:

    • Use Fresh Aliquots: Always use a freshly opened vial or a new aliquot of the compound for critical experiments. Avoid using old stock solutions.

    • Perform a Control Experiment: Compare the performance of your current stock with a newly purchased lot of the compound under identical experimental conditions.

    • Stability-Indicating Assay: If this compound is central to your research, consider developing a simple stability-indicating assay (e.g., a specific HPLC method) to routinely check the integrity of your stock.

Experimental Protocol: Preparation of a Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for immediate use.

  • Equilibration: Allow the vial of solid 5-Methoxypyrimidine-4(3H)-thione to warm to room temperature for at least 20-30 minutes before opening.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).[1]

  • Weighing: Quickly weigh the desired amount of the solid and place it in a clean, dry, and appropriately sized vial.

  • Solvent Addition: Add the required volume of high-purity, dry, and preferably degassed aprotic solvent to the solid.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Use Immediately: Use the freshly prepared solution in your experiment without delay.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with 5-Methoxypyrimidine-4(3H)-thione.

TroubleshootingWorkflow start Start: Experimental Issue Observed issue_color Discoloration of Solid? start->issue_color issue_solubility Poor Solubility? start->issue_solubility issue_activity Inconsistent/Low Activity? start->issue_activity check_purity Action: Check Purity (HPLC/LC-MS) issue_color->check_purity Yes issue_solubility->check_purity Yes use_fresh Action: Use Fresh Stock/New Lot issue_activity->use_fresh Yes degraded Result: Degradation Confirmed check_purity->degraded Purity Low not_degraded Result: Purity is High check_purity->not_degraded Purity OK review_storage Action: Review Storage Conditions (Temp, Light, Atmosphere) resolve_storage Solution: Improve Storage (Inert Gas, Low Temp, Dark) review_storage->resolve_storage use_fresh->issue_activity Problem Persists degraded->review_storage resolve_experimental Solution: Re-evaluate Experimental Protocol (Solvent, pH, etc.) not_degraded->resolve_experimental

Caption: Troubleshooting workflow for 5-Methoxypyrimidine-4(3H)-thione.

References

  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bernkop-Schnürch, A., & Steininger, S. (2000). Thiolated polymers: Stability of thiol moieties under different storage conditions. Journal of Pharmaceutical Sciences, 89(5), 605-611.
  • Rago, A. P., & Kiemle, D. J. (2023). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Bernkop-Schnürch, A. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: FTIR Profiling of 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 5-Methoxypyrimidine-4(3H)-thione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

5-Methoxypyrimidine-4(3H)-thione is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral and anticancer agents. Its structural integrity hinges on the thione-thiol tautomerism , a phenomenon where the molecule equilibrates between the stable thione (C=S) form and the thiol (C-SH) form.

This guide provides a rigorous spectral analysis of the compound, distinguishing it from its oxygenated analogue (5-methoxypyrimidine-4(3H)-one) and its thiol tautomer. By focusing on the fingerprint vibrational modes , we establish a self-validating protocol for confirming identity and purity.

The Tautomeric Reality: Thione vs. Thiol

Before interpreting the spectrum, one must understand the physical state of the analyte. In the solid state (crystalline powder), 5-Methoxypyrimidine-4(3H)-thione exists predominantly in the thione form. This is stabilized by intermolecular hydrogen bonding (N-H···S).

  • Thione Form (Dominant in Solid/Polar Solvents): Characterized by N-H stretch and C=S stretch.

  • Thiol Form (Trace/Non-polar Solvents): Characterized by S-H stretch and C-S single bond stretch.

Critical Insight: If your FTIR spectrum exhibits a sharp peak around 2500–2600 cm⁻¹ (S-H stretch), your sample may have degraded, oxidized to a disulfide, or is being measured in a non-polar solvent matrix that favors the thiol form. A pure solid sample should lack this S-H peak.

Visualization: Tautomeric Equilibrium & Analytical Workflow

Tautomerism Solid Solid State Sample (KBr Pellet / ATR) Thione Thione Form (Major Tautomer) Solid->Thione H-Bond Stabilization Thiol Thiol Form (Minor/Solvent Dependent) Thione->Thiol Equilibrium (Solution) Spectrum FTIR Spectrum Output Thione->Spectrum N-H (3100-3200) C=S (1100-1200) Thiol->Spectrum S-H (2550) C-S (700)

Figure 1: Analytical workflow depicting the dominance of the Thione tautomer in solid-state FTIR analysis.

Experimental Protocol: Ensuring Spectral Fidelity

To obtain the characteristic peaks listed below, the following protocol is recommended to minimize tautomeric shifting or oxidation.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Ratio: Mix 2 mg of 5-Methoxypyrimidine-4(3H)-thione with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind gently in an agate mortar. Warning: Excessive grinding energy can induce local heating, potentially altering the crystal lattice or tautomeric ratio.

  • Compression: Press at 10 tons for 2 minutes under vacuum to remove water vapor.

  • Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹.

Method B: ATR (Attenuated Total Reflectance)
  • Best for: Rapid purity checks.

  • Note: Ensure the crystal (Diamond/ZnSe) is clean. The high refractive index of sulfur-compounds can sometimes lead to peak distortions; apply baseline correction if necessary.

Characteristic Peak Assignments (The Guide)

The following table synthesizes experimental data from analogous pyrimidine-thiones and methoxylated heterocycles.

Table 1: FTIR Fingerprint of 5-Methoxypyrimidine-4(3H)-thione
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
N-H (Ring) 3100 – 3250 Medium, BroadStretching (νN-H) The "Thione Flag." Broadening indicates strong intermolecular H-bonding (N-H···S). Absence suggests thiol conversion.
C-H (Aromatic) 3000 – 3100WeakStretching (νC-H)Typical heteroaromatic C-H vibration at the C2 and C6 positions.
C-H (Methoxy) 2850 – 2960Weak/MediumStretching (νC-H₃)Characteristic methyl group vibrations (asymmetric & symmetric). Differentiates from non-alkylated analogs.
C=N / C=C 1580 – 1620StrongRing StretchingSkeletal vibrations of the pyrimidine ring. Often appears as a doublet.
C=S (Thione) 1180 – 1220 StrongStretching (νC=S) The Diagnostic Peak. Often coupled with C-N vibrations. Differentiates thione from the carbonyl (C=O) of the oxygen analog.
C-O-C 1230 – 1260StrongAsym. StretchingAryl-alkyl ether bond. Note: Can overlap with the C=S region; look for the doublet pattern.
C=S (Low Freq) 750 – 850MediumBreathing/BendingA secondary confirmation band for the C=S group, often coupled with ring breathing modes.

Comparative Analysis: Thione vs. Alternatives

In drug development, verifying that you have synthesized the thione (S) rather than the one (O) or the thiol (SH) is crucial. Use this comparison matrix for rapid validation.

Table 2: Spectral differentiation of Analogues
FeatureTarget: Thione (C=S)Alternative: Oxygen Analog (C=O)Alternative: Thiol Tautomer (C-SH)
Carbonyl/Thione Region 1180–1220 cm⁻¹ (C=S)1650–1700 cm⁻¹ (C=O)No strong C=S or C=O band.
High Frequency Region 3100–3250 cm⁻¹ (N-H)3100–3250 cm⁻¹ (N-H)~2550 cm⁻¹ (S-H) weak/sharp.
Fingerprint Region Strong bands at ~1200 (C=S/C-O)Strong bands at ~1250 (C-O) onlyC-S stretch at ~700 cm⁻¹ (weak).
Visual Indication Yellow/Orange Crystalline SolidWhite/Colorless SolidOften oily or unstable in solid state.
Visualization: Spectral Shift Logic

SpectralComparison cluster_0 Target Compound (Thione) cluster_1 Oxygen Analog (Impurity/Alternative) cluster_2 Thiol Tautomer (Isomer) Thione_Peak C=S Stretch ~1180-1200 cm⁻¹ Oxo_Peak C=O Stretch ~1650-1700 cm⁻¹ Thione_Peak->Oxo_Peak Substitution of S by O (Large Blue Shift) Thiol_Peak S-H Stretch ~2550 cm⁻¹ Thione_Peak->Thiol_Peak Proton Migration (Loss of C=S)

Figure 2: Logical relationship between the spectral signatures of the target thione and its common structural alternatives.

References

  • Thione-Thiol Tautomerism in Pyrimidines

    • Study: "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."
    • Relevance: Establishes the dominance of the thione form in solid-state and polar solvents, valid
    • Source:

  • Vibrational Assignment of Pyrimidine Thiones

    • Study: "Vibrational Spectra of Pyrimidine-2-Thione and Pyrimidine-2-Selone."
    • Relevance: Provides the foundational assignment for the C=S stretching mode in the 1100-1200 cm⁻¹ region.
    • Source:

  • Thienopyrimidine Analogues (Comparative Data)

    • Study: "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines."
    • Relevance: Confirms C=S stretch at 1185 cm⁻¹ and N-H stretch at 3132 cm⁻¹ for fused pyrimidine-thione systems.
    • Source:

  • FTIR of Methoxy-Substituted Heterocycles

    • Study: "Molecular Structure and IR Spectrum of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole."
    • Relevance: Validates the C-O-C asymmetric stretching assignments in the 1200-1260 cm⁻¹ region for methoxy-substituted arom
    • Source:

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Methoxypyrimidine-4(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

5-Methoxypyrimidine-4(3H)-thione (CAS: 205654-91-1) presents a dual-hazard profile characteristic of functionalized pyrimidines and organosulfur compounds. While often used as a scaffold in drug discovery (e.g., for kinase inhibitors), its safety profile is defined by two critical factors: Bioactivity Potential and Organosulfur Volatility (Stench).

The Core Directive: Treat this compound not merely as a toxic solid, but as a high-permeation "stench" agent. The thione moiety (


) exists in tautomeric equilibrium with the thiol (

). Improper handling leads to rapid olfactory fatigue (inability to smell the danger) and potential sensitization.
Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Zero-tolerance for dust generation outside enclosures.
Irritation H315/H319Causes skin/eye irritation.[3]Mucous membrane protection required.
Organosulfur StenchNot GHS classified but critical.Mandatory oxidation of all waste streams before disposal.
Reactivity N/AAcid-sensitive.Potential release of

or volatile mercaptans upon acidification.

PPE Selection Strategy (The "Defense in Depth" Model)

Standard "lab safety" is insufficient for thiones. You must employ a barrier strategy that accounts for lipid solubility and vapor permeation.

Personal Protective Equipment (PPE) Specifications
Body ZoneStandard ProtocolEnhanced Protocol (High Mass/Spills)Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Glove: Silver Shield® or 4H® under Nitrile outer.Thiones permeate standard nitrile over time. Double gloving provides a "breakthrough indicator" gap.
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).Respirator: Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.Only required for spill cleanup outside the hood. N95s are useless against thione vapors.
Eye/Face Chemical Goggles: Indirect venting (ANSI Z87.1).Face Shield: 8-inch polycarbonate over goggles.Safety glasses fail to protect against sublimed micro-crystals or splash-back during quenching.
Body Lab Coat: High-neck, cotton/poly blend.Tyvek® Apron: Disposable sleeve covers + Apron.Sulfur odors bind irreversibly to natural fibers. Disposable layers prevent "bringing the lab home."

Operational Workflow & Logic

The following logic flow dictates the safe movement of the chemical from storage to disposal. It emphasizes the "Kill Step" (Oxidation) which is unique to thione handling.

ThioneHandling Storage Storage (4°C, Inert Gas, Sealed) Weighing Weighing (Balance Enclosure/Hood) Storage->Weighing Transfer Sealed Container Reaction Reaction Setup (Fume Hood + Bleach Trap) Weighing->Reaction Dissolve Immediately Spill Spill Event Weighing->Spill Quench The 'Kill Step' (Bleach Oxidation) Reaction->Quench Reaction Complete Reaction->Spill Waste Waste Disposal (Segregated) Quench->Waste pH Neutralized Spill->Quench Apply Bleach Slurry

Figure 1: Operational logic flow for 5-Methoxypyrimidine-4(3H)-thione. Note the central role of the "Kill Step" (Red Node) which intercepts both normal processing and emergency spills.

Detailed Experimental Protocols

A. Weighing and Transfer (The Critical Moment)

Context: The solid state is when the material is most liable to become airborne dust, leading to inhalation and surface contamination.

  • Preparation: Place a disposable balance draft shield or "diaper" (absorbent pad with plastic backing) inside the fume hood.

  • Taring: Tare the vial before adding the solid. Avoid using weighing boats; weigh directly into the reaction vessel or a sealable transport vial.

  • Technique: Use a disposable spatula. Do not reuse spatulas even after washing (sulfur residues persist).

  • Solvation: Add the reaction solvent (e.g., DMF, DMSO) immediately to the solid to suppress vapor pressure.

B. The "Bleach Trap" Setup (For Vacuum Lines)

Context: If you apply vacuum (rotary evaporator or manifold) to a thione solution, the exhaust will release stench into the pump oil and the lab atmosphere.

  • Trap 1 (Empty): Connect the vacuum source to an empty trap (prevents backflow).

  • Trap 2 (Oxidant): Connect Trap 1 to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) .

  • Mechanism: Volatile thiones are pulled through the bleach, oxidizing them to non-volatile sulfonates before entering the pump.

C. Decontamination & Disposal (The "Kill" Protocol)

Context: Standard organic waste disposal is inadequate. Thiones in waste drums can react or off-gas, causing building evacuations.

Reagent Preparation:

  • Oxidizing Solution: 10% Household Bleach (Sodium Hypochlorite) + 1% Sodium Hydroxide (optional, to maintain basic pH).

  • Warning: Never add acid to the bleach solution (releases Chlorine gas).

Step-by-Step Decontamination:

  • Glassware: Do not wash immediately with acetone/water. Submerge all dirty glassware in a bleach bath inside the hood for 2 hours .

  • Spills:

    • Cover spill with vermiculite/sand.[4]

    • Gently pour Oxidizing Solution over the absorbent.

    • Wait 15 minutes.

    • Scoop into a double-bagged waste container.

  • Final Waste: The bleach-treated waste should be labeled "Quenched Thione Waste - Oxidizer" and kept separate from standard organic solvents to prevent secondary reactions.

Emergency Response Logic

In the event of exposure, the lipophilicity of the thione requires immediate, aggressive irrigation.

EventImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 min.[5] Do not use ethanol (increases absorption).Monitor for dermatitis or sensitization.
Eye Contact Irrigate: Flush for 15 min. Lift eyelids.Mandatory ophthalmology consult (alkaline hydrolysis risk).
Inhalation Evacuate: Move to fresh air.Monitor for pulmonary edema (delayed onset possible).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724450 (Pyrimidine-4-thiol analogs). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EH&S. SOP: Stench Chemicals - Thiols and Sulfides. Provides the authoritative protocol for bleach oxidation of organosulfur compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • Loba Chemie. Material Safety Data Sheet: Pyrimidine Derivatives. (General handling for pyrimidine thiones).[1][5][6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 2
5-Methoxypyrimidine-4(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.